molecular formula C9H11BrN2O2 B2714076 Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate CAS No. 1822590-24-8

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Cat. No.: B2714076
CAS No.: 1822590-24-8
M. Wt: 259.103
InChI Key: WCUYLOXGJIHWSY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is a chemical compound with the molecular formula C9H11BrN2O2 and a monoisotopic mass of 258.0004 Da . Its structure features a 2-bromopyridin-4-yl group attached to a propanoate ester backbone with an amino functional group, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry research . While specific biological data for this compound is not available in the public literature, compounds with the 2-aminopyridine scaffold are of significant interest in scientific research. For instance, similar 2-aminopyridine derivatives have been explored in the development of potent and selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases . Other research into TGF-beta mimics also highlights the use of complex amino acid and propanoic acid derivatives in therapeutic development . As such, this bromopyridine-containing ester serves as a versatile precursor for researchers constructing targeted molecules for pharmaceutical and biochemical applications. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUYLOXGJIHWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=NC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822590-24-8
Record name methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is a non-natural, heteroaromatic α-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a primary amine, a methyl ester, and a reactive 2-bromopyridine moiety, offers a versatile platform for the synthesis of complex molecular scaffolds. The 2-bromopyridine group serves as a crucial handle for post-synthetic modifications via modern cross-coupling methodologies, while the amino acid backbone provides a chiral scaffold for peptidomimetic and small molecule drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and the chemical reactivity of the title compound, grounded in established chemical principles and data from analogous structures. The potential applications of this molecule as a building block in the development of novel therapeutics are also explored.

Introduction: The Strategic Value of a Trifunctional Building Block

The quest for novel therapeutic agents often relies on the design and synthesis of innovative molecular building blocks. Unnatural amino acids (UAAs) are a particularly valuable class of such building blocks, as their incorporation into peptides or small molecules can enhance stability, modulate bioactivity, and improve pharmacokinetic properties.[][2][3] Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate distinguishes itself by integrating a pyridylalanine framework with a strategically placed bromine atom. The pyridine ring is a common motif in pharmaceuticals, and the bromine atom on this electron-deficient ring system is not merely a placeholder but an active participant in a variety of powerful chemical transformations.[4] This guide will dissect the chemical nature of this compound, offering insights into its synthesis, characterization, and reactivity to empower researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The core structure of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate features a central chiral carbon bonded to an amino group, a methyl propanoate group, a hydrogen atom, and a 2-bromo-4-picolyl side chain.

PropertyValue/PredictionSource
Molecular Formula C9H11BrN2O2PubChem
Molecular Weight 259.10 g/mol PubChem
IUPAC Name methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate-
SMILES COC(=O)C(CC1=CC(=NC=C1)Br)NPubChem
InChI InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3PubChem
Predicted XlogP 1.2PubChem
Predicted pKa (Amino Group) ~7.5 - 8.5
Predicted pKa (Pyridinium) ~1.5 - 2.5

Note: Predicted values are based on computational models and the properties of analogous structures.

Proposed Synthesis and Experimental Protocol

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Esterification 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Intermediate_A 2-Bromo-4-(bromomethyl)pyridine 2-Bromo-4-methylpyridine->Intermediate_A Benzylic Bromination NBS_AIBN NBS, AIBN, CCl4, reflux Alkylated_Intermediate Diethyl 2-acetamido-2-((2-bromopyridin-4-yl)methyl)malonate Intermediate_A->Alkylated_Intermediate Glycine_Equivalent Diethyl Acetamidomalonate Glycine_Equivalent->Alkylated_Intermediate Base NaOEt, EtOH Racemic_Acid DL-2-amino-3-(2-bromopyridin-4-yl)propanoic acid Alkylated_Intermediate->Racemic_Acid Hydrolysis 1. NaOH (aq), reflux 2. HCl (aq), reflux Final_Product Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate Racemic_Acid->Final_Product Esterification_Reagent MeOH, TMSCl

Caption: Proposed synthetic workflow for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-4-(bromomethyl)pyridine (Intermediate A)

  • Rationale: This step involves a free-radical bromination at the benzylic-like methyl group of 2-bromo-4-methylpyridine. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

  • Procedure:

    • To a solution of 2-bromo-4-methylpyridine (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and AIBN (0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Alkylation of Diethyl Acetamidomalonate

  • Rationale: Diethyl acetamidomalonate is a common glycine anion equivalent. It is deprotonated by a base (sodium ethoxide) to form a soft nucleophile that displaces the bromide from Intermediate A.[7]

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to ethanol.

    • To this solution, add diethyl acetamidomalonate (1.0 eq) and stir until fully dissolved.

    • Add a solution of 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in ethanol dropwise at room temperature.

    • Heat the reaction to reflux for several hours, monitoring by TLC.

    • Cool the reaction, neutralize with acetic acid, and remove the solvent in vacuo.

    • Extract the product with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkylated intermediate.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: The malonic ester and the amide protecting group are hydrolyzed under basic conditions, followed by decarboxylation of the resulting dicarboxylic acid in an acidic medium upon heating.

  • Procedure:

    • Dissolve the crude alkylated intermediate in an aqueous solution of sodium hydroxide (3-4 eq) and heat to reflux until the hydrolysis is complete (TLC monitoring).

    • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

    • Heat the acidic solution to reflux to effect decarboxylation.

    • Cool the solution and adjust the pH to the isoelectric point (~pH 6-7) to precipitate the racemic amino acid.

    • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Step 4: Methyl Esterification

  • Rationale: The carboxylic acid is converted to the methyl ester. A convenient method for this is the use of methanol with trimethylchlorosilane (TMSCl), which generates HCl in situ.[8]

  • Procedure:

    • Suspend the racemic amino acid (1.0 eq) in methanol.

    • Cool the suspension in an ice bath and add TMSCl (2-3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (TLC monitoring).

    • Remove the solvent under reduced pressure to yield the hydrochloride salt of the final product.

    • The free base can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent.

Predicted Spectroscopic Characterization

While experimental spectra for the title compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10][11][12]

Spectroscopy Predicted Features
¹H NMR - Pyridine Protons: Three signals in the aromatic region (~7.0-8.5 ppm). The proton at C-6 will be a doublet, the proton at C-5 will be a doublet of doublets, and the proton at C-3 will be a singlet or a narrow doublet. - α-Proton (CH): A triplet or multiplet around 4.0-4.5 ppm. - β-Protons (CH₂): Two diastereotopic protons appearing as a multiplet around 3.0-3.5 ppm. - Methyl Protons (OCH₃): A sharp singlet at ~3.7 ppm. - Amine Protons (NH₂): A broad singlet that is D₂O exchangeable.
¹³C NMR - Carbonyl Carbon: ~170-175 ppm. - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm). The carbon bearing the bromine (C-2) will be significantly shifted. - α-Carbon: ~50-55 ppm. - β-Carbon: ~35-40 ppm. - Methyl Carbon: ~52 ppm.
IR Spectroscopy - N-H Stretch (amine): Two bands in the region of 3300-3400 cm⁻¹. - C=O Stretch (ester): A strong absorption around 1730-1750 cm⁻¹. - C=C and C=N Stretch (pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak: A characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of approximately equal intensity).[12]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate stems from the orthogonal reactivity of its three functional groups.

Reactions at the Amino Group

The primary amine can undergo standard transformations such as:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.[13]

  • N-Protection: Introduction of protecting groups like Boc, Cbz, or Fmoc to allow for selective reactions at other sites.

Reactions at the Methyl Ester Group

The ester functionality allows for:

  • Hydrolysis (Saponification): Treatment with aqueous base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.

  • Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding the corresponding amino alcohol.

  • Amidation: Direct conversion to amides by reaction with amines, often at elevated temperatures or with catalysts.

Reactions at the 2-Bromopyridine Moiety

The 2-bromo position is the most synthetically valuable handle on the molecule. The electron-deficient nature of the pyridine ring makes this position susceptible to various transformations, particularly transition-metal-catalyzed cross-coupling reactions.[4][14][15]

G cluster_coupling Cross-Coupling Reactions cluster_products Products Start Methyl 2-amino-3- (2-bromopyridin-4-yl)propanoate Suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst) Start->Suzuki C-C bond Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Start->Buchwald C-N bond Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst) Start->Sonogashira C-C bond Aryl_Product 2-Aryl-substituted Derivative Suzuki->Aryl_Product Amino_Product 2-Amino-substituted Derivative Buchwald->Amino_Product Alkynyl_Product 2-Alkynyl-substituted Derivative Sonogashira->Alkynyl_Product

Caption: Key cross-coupling reactions at the 2-bromo position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing aryl or vinyl substituents.[14][16]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form 2-aminopyridine derivatives.[15]

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.[14]

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.[4]

  • Stille Coupling: Palladium-catalyzed reaction with organostannanes.[14]

This differential reactivity allows for a modular approach to library synthesis, where the core amino acid scaffold can be elaborated with a wide diversity of functional groups at the 2-position of the pyridine ring.

Applications in Drug Discovery

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is a prime candidate for use in fragment-based and lead optimization campaigns in drug discovery.

  • Scaffold for Library Synthesis: As outlined above, the 2-bromo position is a key diversification point. Libraries of compounds can be rapidly synthesized by parallel cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

  • Peptidomimetics: Incorporation of this UAA into peptide sequences can introduce conformational constraints and new interaction motifs. The pyridyl side chain can engage in hydrogen bonding or π-stacking interactions with biological targets.[17][18]

  • Bioisosteric Replacement: The pyridylalanine moiety can serve as a bioisostere for natural amino acids like phenylalanine or histidine, potentially improving metabolic stability or altering receptor binding profiles.

Conclusion

While detailed experimental data for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate remains to be published, its chemical properties and synthetic utility can be confidently predicted based on established principles of organic chemistry. Its trifunctional nature makes it a highly valuable and versatile building block for medicinal chemists. The ability to perform selective modifications at the amine, ester, and, most importantly, the 2-bromopyridine positions provides a powerful platform for the generation of diverse and complex molecules. This guide serves as a foundational resource to stimulate and support the application of this promising compound in the ongoing search for novel therapeutic agents.

References

  • Verma, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Verma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Kumari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • ResearchGate. (2013). 2-bromopyridine yamamoto coupling ?. ResearchGate. [Link]

  • ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with.... ResearchGate. [Link]

  • Rowles, I., et al. (2016). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. PubMed. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • ResearchGate. Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination | Request PDF. ResearchGate. [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • SpectraBase. 4-bromopyridine, hydrobromide. SpectraBase. [Link]

  • ACS Publications. Poly-condensation of α-Amino Acid Esters. I. Poly-condensation of Glycine Esters. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2011). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. ResearchGate. [Link]

  • Reddy, P. G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Hilf, J. A., et al. (2016). Route to Highly Substituted Pyridines. PubMed. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]

  • Chamoin, S. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • ResearchGate. (2025). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

  • Google Patents. (2015). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • ResearchGate. (2025). (PDF) Alpha-Amino Acid Ester Hydrolases: Properties and Applications. ResearchGate. [Link]

Sources

Structure-activity relationship of bromopyridine-based amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Bromopyridine-Based Amino Acids

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization provides a rich vector for modulating pharmacological activity. The introduction of a bromine atom to the pyridine core, which is then integrated with an amino acid moiety, creates a class of compounds with significant therapeutic potential. This guide delves into the core principles governing the structure-activity relationship (SAR) of bromopyridine-based amino acids. We will explore the critical role of bromine's position on the pyridine ring, the influence of the amino acid's nature, and the mechanistic underpinnings of their interactions with biological targets, with a particular focus on the concept of halogen bonding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for the design of novel therapeutics.

Introduction: The Strategic Value of Bromopyridines in Drug Design

Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a bioisosteric replacement for other aromatic systems.[1] The strategic incorporation of a halogen, specifically bromine, onto this scaffold introduces unique physicochemical properties that can be exploited to enhance biological activity.[2]

Bromine, as a substituent, offers several advantages:

  • Modulation of Lipophilicity: It increases the overall hydrophobicity of a ligand, which can enhance membrane permeability and access to hydrophobic binding pockets.[3]

  • Metabolic Stability: The C-Br bond is generally more resistant to metabolic degradation compared to a C-H bond, potentially improving a drug's pharmacokinetic profile.

  • Halogen Bonding: Critically, bromine can act as a halogen bond (XB) donor. This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of specific amino acids in a protein target.[4][5] This directional and specific interaction can significantly increase binding affinity and selectivity.

When this bromopyridine core is coupled with an amino acid, it creates a hybrid molecule that can probe complex binding sites, utilizing the amino acid portion to mimic endogenous ligands or to establish additional interactions, such as hydrogen bonds or salt bridges. Understanding the SAR of this compound class is paramount for rationally designing potent and selective modulators of biological targets.

The Bromopyridine Core: Synthesis and Isomeric Control

The synthesis of the core bromopyridine building block is the foundational step. The position of the bromine atom and the amino group dictates the ultimate geometry of the final molecule and is therefore a critical consideration. A variety of synthetic routes exist for different isomers.[2][6] For instance, 2-amino-5-bromopyridine derivatives are key intermediates in the development of kinase inhibitors.[7]

A common strategy involves a multi-step synthesis starting from a readily available precursor, such as 2-amino-5-bromo-3-iodopyridine, which allows for sequential, site-selective functionalization.

Experimental Protocol: Suzuki Coupling for Diaryl-2-aminopyridine Synthesis

This protocol outlines a typical Suzuki coupling reaction used to append an aryl group to a bromopyridine core, a key step in building many biologically active molecules.[7]

Step 1: First Suzuki Coupling

  • To a sealed tube, add 2-amino-5-bromo-3-iodopyridine (1.0 eq), the first boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.0 eq), and Pd(PPh₃)₄ (0.12 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon) three times.

  • Add acetonitrile and DMF as solvents, followed by an aqueous solution of Na₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 90 °C for 8 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the mono-arylated bromopyridine intermediate.

Step 2: Second Suzuki Coupling

  • The purified intermediate from Step 1 is then subjected to a second Suzuki reaction using a different boronic acid to install the second aryl group at the bromine position.

  • The reaction conditions are similar to the first coupling, furnishing the final diaryl-2-aminopyridine target compounds.[7]

G

The Core of SAR: Bromine's Role in Target Engagement

The central theme in the SAR of this class of molecules is the multifaceted role of the bromine atom. Its influence extends beyond simple steric bulk or lipophilicity; it is an active participant in binding through halogen bonding.

The Halogen Bond (XB)

The C-Br bond results in an anisotropic distribution of electron density around the bromine atom. This creates an electropositive region, the σ-hole, opposite the C-Br bond, and an electronegative belt around the equator.[4] This σ-hole can act as an electrophile, interacting with nucleophilic partners in a protein's active site.

Common Halogen Bond Acceptors in Proteins:

  • Backbone Carbonyl Oxygens: A primary and frequent XB partner.[8]

  • Side Chain Oxygens: Serine, Threonine, Aspartate, Glutamate.

  • Nitrogen Atoms: The side chain of Histidine can act as an acceptor.[8]

  • π-Systems: The electron-rich faces of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan can form C-Br•••π interactions.[5]

This interaction is highly directional, typically with a C-Br•••O angle approaching 180°, providing a level of geometric constraint and specificity that can be leveraged in drug design.

G

The Impact of Bromine Position

The position of the bromine atom on the pyridine ring is a critical determinant of activity. A change in position alters the vector of the potential halogen bond and the overall electronic profile of the molecule. For example, in a study of arylsulfonamide derivatives targeting the 5-HT₇ receptor, it was found that placing a bromine atom at the 3-position of an aryloxy fragment resulted in a remarkable 35-fold increase in binding affinity compared to the non-halogenated parent compound.[9] This dramatic increase was attributed to the formation of a specific halogen bond with a threonine residue (T5.39) in the binding pocket.[9] This highlights that even subtle positional changes can have profound effects on potency by enabling or disabling key interactions.

Quantitative SAR: A Case Study on ALK2 Kinase Inhibitors

A series of 2-aminopyridine derivatives were developed as inhibitors of Activin receptor-like kinase 2 (ALK2), a target for the rare genetic disease fibrodysplasia ossificans progressiva (FOP).[7] The study provides an excellent quantitative look at the SAR of this scaffold, which originates from a 2-amino-5-bromopyridine building block.

CompoundR² Group (at 5-position)ALK2 IC₅₀ (nM)ALK5 IC₅₀ (nM)Selectivity (ALK5/ALK2)
K02288 4-methoxyphenyl1.110.39.4
3 Phenyl1.412.38.8
4 4-fluorophenyl1.113.512.3
5 4-chlorophenyl1.012.012.0
6 4-bromophenyl0.8 9.5 11.9
10 2-methylphenyl0.3 44.0 147
15 3-pyridyl2.532.713.1
Data synthesized from J. Med. Chem. 2015, 58, 2, 1038–1050.[7]

Analysis of SAR from the Data:

  • Halogen Substitution: The data shows that substitution at the 4-position of the phenyl ring (R²) with halogens (F, Cl, Br) maintains or slightly improves potency against ALK2 compared to the unsubstituted phenyl (Compound 3 ) or the parent methoxy group. The bromo-substituted analog (Compound 6 ) is among the most potent in this series, suggesting a favorable interaction.

  • Positional Isomerism: A significant leap in both potency and selectivity is achieved by moving a methyl group to the 2-position of the phenyl ring (Compound 10 ). This compound is the most potent (IC₅₀ = 0.3 nM) and demonstrates a striking 147-fold selectivity over the related kinase ALK5. This underscores the importance of the substitution pattern on the appended aryl ring, likely by forcing a conformation that is optimal for the ALK2 binding site but not for ALK5.

  • Pyridine Moiety: Replacing the phenyl ring with a pyridine ring (Compound 15 ) results in a slight decrease in potency, indicating that the hydrophobic phenyl scaffold is preferred at this position.

This case study demonstrates that while the core bromopyridine provides a solid foundation for potent activity, fine-tuning the substituents appended to it is crucial for optimizing both potency and selectivity.

Conclusion and Future Perspectives

The structure-activity relationship of bromopyridine-based amino acids is a rich and complex field driven by the unique properties of the bromine substituent. Its ability to form specific and directional halogen bonds provides a powerful tool for enhancing binding affinity and achieving selectivity. The SAR is not dictated by the bromine atom alone but is a synergistic interplay between the position of the bromine, the nature of the amino acid, and the conformation and substitution of other parts of the scaffold.

Future work in this area should focus on:

  • Co-crystallography: Obtaining X-ray crystal structures of these compounds bound to their targets will provide definitive evidence of halogen bonding and other key interactions, transforming rational drug design from theory to practice.

  • Exploring Chemical Space: Expanding the diversity of the amino acid component and the linkers used to connect it to the bromopyridine core will uncover new pharmacological profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: As more data becomes available, developing robust QSAR models will enable the predictive design of new analogs with improved properties, accelerating the discovery pipeline.[10][11]

By continuing to explore the nuanced SAR of this compound class, medicinal chemists are well-positioned to develop next-generation therapeutics for a wide range of diseases.

References

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R.T., & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

  • Wikipedia. (2024). Quantitative structure–activity relationship. [Link]

  • Hao, J., Ho, J. N., Lewis, J. A., et al. (2015). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 58(2), 1038-1050. [Link]

  • Cramér, J., Dengl, S., Graf, M. M., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Cell Chemical Biology. [Link]

  • Rijks, J. M., van Beusekom, M., & Perrakis, A. (2025). Halogen bonds between ligands and proteins: Can we use them in validation? Proteins: Structure, Function, and Bioinformatics. [Link]

  • Molecules. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • van Beusekom, M., & Perrakis, A. (2025). Halogen bonds between ligands and proteins: can we use them in validation? bioRxiv. [Link]

  • Kortagere, S., Krasowski, M. D., Ekins, S., et al. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Journal of Molecular Graphics and Modelling. [Link]

  • El-Malah, A., El-Gendy, M. A., & El-Sherbeny, M. A. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Shen, M., LeTiran, A., Xiao, Y., Golbraikh, A., Kohn, H., & Tropsha, A. (2002). Quantitative Structure−Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry, 45(13), 2811–2823. [Link]

  • Kurczab, R., Canale, V., Satała, G., Zajdel, P., & Bojarski, A. J. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry, 61(19), 8717–8733. [Link]

  • Kumar, A., Singh, G., Kumar, D., Kumar, V., & Singh, I. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21. [Link]

  • Orie, K. J., Nweneka, D. O., & Okah, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2015). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. [Link]

  • Raheem, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Molecular Structure. [Link]

  • Journal of the Iranian Chemical Society. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

  • Yildiz, I. (2014). Synthesis of metal binding artificial amino acids. Thesis, Izmir Institute of Technology. [Link]

  • Frohwitter, P., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules. [Link]

  • Drug Discovery World. (2025). Advanced drug development for neurodegenerative diseases with α-synuclein. [Link]

  • News-Medical.Net. (2022). Discovering new drug targets for neurodegenerative diseases. [Link]

  • EurekAlert!. (2024). Promising 'first' in Alzheimer's drug development. [Link]

  • Molecules. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]

  • Mission Therapeutics. (2025). Mission Therapeutics announces publication in Nature Reviews Drug Discovery of article highlighting how neurodegenerative diseases can be tackled by enhancing mitophagy. [Link]

  • Cambridge Healthtech Institute. (n.d.). Neurodegeneration Targets. Discovery On Target. Retrieved February 24, 2026, from [Link]

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The Phenyl-Pyridyl Switch: Therapeutic Engineering with Pyridine-Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic applications of pyridine-substituted phenylalanine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The replacement of a phenyl ring with a pyridine moiety—the "Phenyl-Pyridyl Switch"—is a high-impact strategy in modern medicinal chemistry. Pyridine-substituted phenylalanine analogs (pyridylalanines, or Pal) serve as hydrophilic aromatic surrogates . They retain the steric bulk and


-stacking capability of phenylalanine (Phe) or tryptophan (Trp) while introducing a basic nitrogen atom. This modification fundamentally alters the electrostatic landscape of a ligand, enhancing aqueous solubility, reducing lipophilicity (LogD), and creating novel hydrogen-bonding vectors.

This guide details the physicochemical properties, synthesis, and therapeutic utility of 2-, 3-, and 4-pyridylalanine (Pal), with a specific focus on their role in next-generation peptide therapeutics (GnRH antagonists, GLP-1 analogs) and small-molecule inhibitors.

Part 1: Physicochemical Properties & The "Switch" Logic

The Hydrophilic Aromatic Paradox

Native aromatic amino acids (Phe, Trp, Tyr) drive receptor binding via hydrophobic collapse and


 interactions but often suffer from poor solubility and high plasma protein binding. Pyridylalanines resolve this paradox by lowering the LogP while maintaining aromaticity.
PropertyPhenylalanine (Phe)2-Pyridylalanine (2-Pal)3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Aromaticity High (

-electron rich)
Electron-deficientElectron-deficientElectron-deficient
H-Bonding NoneAcceptor (N)Acceptor (N)Acceptor (N)
pKa (Pyridine N) N/A~3.8~4.8~5.2
Electronic Effect NeutralInductive withdrawalInductive withdrawalInductive withdrawal
Solubility (pH 7) LowModerateHighHigh
Key Utility Hydrophobic coreMetal coordinationSolubility/Bioactivity Solubility/Crystal packing
Regioisomer Selection
  • 3-Pal (Most Common): The nitrogen at the meta position mimics the electronic distribution often required for receptor binding pockets that tolerate Trp or His. It is the standard substitution in GnRH antagonists to reduce histamine release.

  • 4-Pal: Offers the highest basicity among the isomers; often used to maximize solubility in aggregation-prone peptides like Glucagon.

  • 2-Pal: Less common in peptides due to steric clash of the ortho-nitrogen with the peptide backbone, but useful in metal-chelating small molecules.

Properties cluster_0 Native Residue cluster_1 The Phenyl-Pyridyl Switch Phe Phenylalanine (Phe) Hydrophobic No H-bonds High Aggregation Risk Pal Pyridylalanine (Pal) Hydrophilic Aromatic H-Bond Acceptor Reduced Aggregation Phe->Pal Bioisosteric Replacement 3-Pal 3-Pal Pal->3-Pal Meta-N (Standard for GnRH) 4-Pal 4-Pal Pal->4-Pal Para-N (Max Solubility) 2-Pal 2-Pal Pal->2-Pal Ortho-N (Metal Chelation)

Figure 1: The Phenyl-Pyridyl Switch transforms a hydrophobic residue into a functionalized handle.

Part 2: Synthetic Pathways[2]

Synthesizing enantiopure pyridylalanines is challenging due to the basicity of the pyridine ring, which can interfere with standard chiral resolution methods. Two primary pathways are recommended:

Pathway A: Chemoenzymatic Synthesis (Green Chemistry)

This method is superior for generating high optical purity (>99% ee) on a gram scale without heavy metal contamination. It utilizes engineered Phenylalanine Ammonia Lyase (PAL) , specifically from Planctomyces brasiliensis (PbPAL) or Anabaena variabilis.

Protocol: Biocatalytic Hydroamination

  • Substrate: 3-Pyridylacrylate (synthesized via Knoevenagel condensation of 3-pyridinecarboxaldehyde).

  • Enzyme: Engineered PbPAL (e.g., L205F variant for D-enantiomers or wild-type for L-enantiomers).

  • Reaction Medium: 5-6 M

    
     buffer (pH 10.0). High ammonia concentration drives the equilibrium toward amination.
    
  • Conditions: Incubate at 30°C for 24-48 hours.

  • Workup: Acidify to pH 2.0, wash with organic solvent to remove unreacted acrylate, then adjust aqueous phase to isoelectric point (pH ~6.0) to precipitate the zwitterionic amino acid.

  • Yield: Typically 85-95% conversion with >99% ee.

Pathway B: Negishi Cross-Coupling (Chemical Synthesis)

Ideal for synthesizing complex analogs where the pyridine ring carries additional substituents (e.g., halides, methyl groups).

Protocol: Zinc-Mediated Coupling

  • Zinc Reagent: Prepare 3-pyridylzinc bromide via Li-Zn transmetallation or direct insertion of active Zinc into 3-bromopyridine.

  • Electrophile: N-Boc-iodo-alanine methyl ester (commercially available chiral pool material).

  • Catalyst:

    
     (1 mol%) with S-Phos or X-Phos ligand (2 mol%).
    
  • Reaction: THF/DMA (2:1), 60°C, 4-12 hours under Argon.

  • Purification: Silica gel chromatography.

  • Note: The Boc group is stable under these conditions; Fmoc introduction requires a subsequent deprotection/protection step if SPPS is the goal.

Synthesis cluster_Enz Pathway A: Enzymatic (Green) cluster_Chem Pathway B: Negishi Coupling Acrylate 3-Pyridylacrylate PbPAL PbPAL Enzyme + 5M NH3 Acrylate->PbPAL PurePal Enantiopure L- or D-3-Pal PbPAL->PurePal PyBr 3-Bromopyridine Zn Zn Reagent (Py-Zn-Br) PyBr->Zn Pd Pd(0) Cat Zn->Pd IodoAla N-Boc-Iodo-Ala IodoAla->Pd Product Protected 3-Pal Analog Pd->Product

Figure 2: Dual pathways for Pyridylalanine synthesis. Pathway A is preferred for scale; Pathway B for structural diversity.

Part 3: Therapeutic Applications[3][4]

GnRH Antagonists: Solving the Histamine Problem

The most historically significant application of pyridylalanine is in Gonadotropin-Releasing Hormone (GnRH) antagonists.

  • The Problem: First- and second-generation antagonists (containing hydrophobic D-amino acids like D-Trp or D-Nal) caused severe histamine release from mast cells, leading to anaphylaxis.

  • The Solution: Substitution of D-Trp with D-3-Pyridylalanine (D-3-Pal) .

  • Mechanism: The pyridine nitrogen increases the hydrophilicity of the hydrophobic face of the helix. This reduces the amphipathic character responsible for mast cell degranulation while maintaining the aromatic stacking required for GnRH receptor blockade.

  • Drugs:

    • Cetrorelix (Cetrotide): Uses D-3-Pal at position 3.[1]

    • Degarelix (Firmagon): Uses D-3-Pal to achieve a "depot" effect with minimal histamine release.

Peptide Engineering: Glucagon & GLP-1

In metabolic disease therapeutics, native Glucagon is notoriously unstable at neutral pH, forming fibrils rapidly.

  • Application: Replacing Tyr or Phe residues with 4-Pyridylalanine .

  • Outcome: The basic nitrogen (pKa ~5.2) is partially protonated or solvated at physiological pH (7.4), disrupting the hydrophobic amyloidogenic interface. This allows for liquid formulations of glucagon analogs without the need for extreme pH buffers.

Small Molecule Inhibitors (Kinases & Proteases)

In small molecule drug design, the "Phenyl-Pyridyl Switch" is used to optimize ADME properties.

  • Metabolic Stability: Phenyl rings are prone to oxidation by CYP450 enzymes. Pyridine rings are electron-deficient and less susceptible to oxidative metabolism, prolonging half-life (

    
    ).
    
  • Selectivity: The pyridine nitrogen can form specific water-mediated H-bonds in the ATP-binding pocket of kinases, improving selectivity over homologous enzymes.

Mechanism cluster_GnRH GnRH Antagonist Optimization Gen1 Gen 1: Hydrophobic (D-Trp/D-Nal) MastCell Mast Cell Degranulation Gen1->MastCell Amphipathic Trigger Gen3 Gen 3: Hydrophilic (D-3-Pal) Gen1->Gen3 Phenyl-Pyridyl Switch Safe Clinical Safety (No Anaphylaxis) Gen3->Safe Reduced Hydrophobicity

Figure 3: Evolution of GnRH antagonists driven by Pyridylalanine substitution.

Part 4: Experimental Protocol (SPPS Incorporation)

Context: Incorporating Fmoc-3-Pal-OH into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Materials:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Amino Acid: Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH).

  • Coupling Reagents: HCTU / DIPEA.[2]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-3-Pal-OH (4 eq) and HCTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq). Note: Excess base is critical to ensure the pyridine ring does not sequester protons needed for activation, though the pyridine pKa is low enough to usually not interfere.

    • Pre-activation time: 2 minutes.

  • Coupling: Add activated solution to resin. Shake at room temperature for 45-60 minutes.

    • Monitoring: The Kaiser test may be slightly orange due to the pyridine; Chloranil test is preferred for secondary amines, but standard Kaiser is usually acceptable.

  • Capping: Standard Acetic Anhydride/Pyridine capping is compatible.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). The pyridine ring is stable to TFA.

References

  • Folkers, K., et al. (1983). Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage. Biochemical and Biophysical Research Communications. Link

  • Li, X., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Link

  • Parmeggiani, F., et al. (2016).[3][4] Synthesis of Enantiomerically Pure Ring-Substituted L-Pyridylalanines by Biocatalytic Hydroamination. Organic Letters. Link[4]

  • Broqua, P., et al. (2002). Pharmacological profile of a new, potent, and long-acting gonadotropin-releasing hormone antagonist: degarelix. Journal of Pharmacology and Experimental Therapeutics. Link

  • Negishi, E., et al. (2008). Negishi cross-couplings in the synthesis of amino acids.[5] Organic & Biomolecular Chemistry.[6][5][7][8][9] Link

Sources

Strategic Utilization of Bromopyridine Scaffolds in High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, the bromopyridine moiety functions not merely as a structural subunit but as a pivotal "command node" for divergent synthesis and pharmacophore optimization. This guide dissects the bromopyridine scaffold, analyzing its dual role: first, as a high-fidelity synthetic handle for late-stage functionalization (LSF), and second, as a distinct electronic modulator capable of engaging specific halogen-bonding (XB) networks within protein pockets.

The Electronic Landscape: Regiochemistry & The Sigma-Hole

To effectively deploy bromopyridines, one must master their electronic anisotropy. The pyridine ring is electron-deficient (π-deficient), but the position of the bromine atom dictates both the synthetic trajectory and the medicinal utility.

The Sigma-Hole Phenomenon

Unlike fluorine or chlorine, bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows the bromine atom to act as a Lewis acid, interacting with Lewis bases (backbone carbonyls, water) in the binding pocket.

  • Medicinal Implication: A C-Br···O=C interaction can approach the strength of a hydrogen bond (1–5 kcal/mol) but with stricter directionality (160°–180° angle).

  • Tuning: Protonation of the pyridine nitrogen enhances the electron deficiency of the ring, thereby intensifying the positive potential of the bromine sigma-hole, strengthening the interaction.

Regiochemical Reactivity Matrix

The reactivity profile of bromopyridine isomers is non-equivalent, necessitating distinct activation strategies.

IsomerElectronic CharacterDominant Reactivity ModePrimary Catalyst Class
2-Bromopyridine Highly Electron Deficient (Ortho to N)Oxidative Addition (Fast), SNAr (Moderate)Pd(0)/Ligand-Rich, Cu(I)
3-Bromopyridine Benzene-like (Meta to N)Lithium-Halogen Exchange, Cross-CouplingOrganolithiums, Pd(II)
4-Bromopyridine Electron Deficient (Para to N)SNAr (High), Pyridyne formationPd(0), Nucleophiles

Synthetic Versatility: The "Gateway" Protocols

The bromopyridine scaffold is the industry standard for "Divergent Synthesis." The C-Br bond is the "handle" that allows a single core to be elaborated into a library of kinase inhibitors or GPCR ligands.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Context: This is the workhorse reaction for building biaryl scaffolds (e.g., Vemurafenib analogs). The challenge with 2-bromopyridine is the potential for the pyridine nitrogen to coordinate and poison the Palladium catalyst.

Optimized Workflow:

  • Reagents:

    • Substrate: 2-Bromopyridine derivative (1.0 equiv).[1]

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%). Why: The bidentate dppf ligand prevents N-coordination.

    • Base: K2CO3 (2.0 M aq) or Cs2CO3 (solid).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical to prevent homocoupling).

    • Charge reaction vessel with substrate, boronic acid, and base.

    • Add catalyst last under positive Argon pressure.

    • Heat to 90°C for 4–12 hours.

  • Validation:

    • Monitor via LCMS. 2-Bromopyridine starting material (SM) usually elutes earlier than the biaryl product.

    • Self-Check: If conversion stalls, add 1 mol% additional catalyst and boost temp to 100°C.

Protocol B: The Goldberg Amination (C-N Bond Formation)

Context: For installing amino groups (common in kinase hinge binders) at the 2-position, standard Buchwald conditions can sometimes fail due to chelation. The copper-catalyzed Goldberg variant is robust for 2-bromopyridines.

Optimized Workflow:

  • Reagents:

    • Substrate: 2-Bromopyridine.[1][2][3][4][5]

    • Nucleophile: Primary Amide or Amine.

    • Catalyst: CuI (5 mol%).

    • Ligand: trans-N,N′-Dimethylcyclohexane-1,2-diamine (10 mol%).

    • Base: K3PO4 (2.0 equiv).

    • Solvent: Toluene or Dioxane.

  • Procedure:

    • Combine solid reagents in a sealed tube.

    • Evacuate and backfill with N2 (3x).

    • Add solvent and ligand via syringe.

    • Reflux (110°C) for 16–24 hours.

  • Validation:

    • TLC: 2-aminopyridines are significantly more polar and will streak on silica if not treated with 1% Et3N.

Strategic Visualization: Reactivity & Logic

The following diagrams illustrate the decision logic for handling bromopyridine scaffolds and the mechanism of halogen bonding.

Reactivity Decision Tree

This logic gate determines the synthetic route based on the bromine position.

Bromopyridine_Reactivity Start Bromopyridine Scaffold Selection Pos2 2-Bromo (Ortho) Start->Pos2 High Inductive Effect Pos3 3-Bromo (Meta) Start->Pos3 Benzene-like Pos4 4-Bromo (Para) Start->Pos4 Resonance Active Action2 Pd-Catalysis (Suzuki/Buchwald) Requires Bidentate Ligands (dppf, Xantphos) Pos2->Action2 Preferred Route Action3 Lithium-Halogen Exchange (n-BuLi @ -78°C) Forms Nucleophile Pos3->Action3 Preferred Route Action4 S_NAr Displacement (Nucleophilic Aromatic Sub) Requires Strong Nuc Pos4->Action4 Preferred Route Outcome Functionalized Drug Core Action2->Outcome Action3->Outcome Action4->Outcome

Figure 1: Synthetic decision matrix for bromopyridine isomers based on electronic activation.

Halogen Bonding Mechanism

Visualizing how the scaffold interacts within a protein pocket (e.g., a kinase hinge region).

Halogen_Bonding cluster_drug Drug Scaffold cluster_protein Target Protein Pocket Pyridine Pyridine Ring (Electron Deficient) Bromine Bromine Atom (Sigma Hole +) Pyridine->Bromine Inductive Withdrawal Carbonyl Backbone Carbonyl (Lewis Base -) Bromine->Carbonyl Halogen Bond (XB) 160-180 deg Note Result: Enhanced Potency & Selectivity

Figure 2: Mechanism of Halogen Bonding (XB) where the bromopyridine acts as a Sigma-Hole donor.

Comparative Data: Halogen vs. Hydrogen Bonding[5][6]

The following table summarizes why a medicinal chemist might choose a bromopyridine over a chloropyridine or a standard pyridine (H-bond acceptor only).

Feature2-Bromopyridine2-ChloropyridinePyridine (Unsubstituted)
Atomic Radius (Å) 1.851.75N/A
Sigma-Hole Strength High (Strong XB Donor)Low (Weak XB Donor)None
Lipophilicity (LogP) Increases (~ +0.8)Increases (~ +0.5)Baseline
Metabolic Stability Blocks OxidationBlocks OxidationVulnerable to N-Oxidation
Synthetic Utility Excellent (Coupling)Good (SNAr)Poor (Requires activation)

References

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Source: National Institutes of Health (PMC). URL:[Link]

  • Halogen Bonding in Medicinal Chemistry: From Observation to Design. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Source: MDPI (Molecules). URL:[Link]

  • Site-Selective Switching Strategies to Functionalize Polyazines. Source: National Institutes of Health (PMC). URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: MDPI (Pharmaceuticals). URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, a specialized unnatural amino acid with potential applications in pharmaceutical and medicinal chemistry. The strategic incorporation of a substituted pyridine ring into an amino acid framework offers unique opportunities for modulating the pharmacological properties of peptides and small molecule drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Significance of Unnatural Amino Acids

Unnatural amino acids are crucial building blocks in modern drug discovery, enabling the design of novel therapeutic agents with enhanced efficacy, stability, and target specificity. The pyridine moiety, in particular, is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, thereby influencing molecular recognition and binding affinity. The target molecule, Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, combines the structural features of an α-amino acid with a functionalized pyridine ring, making it a valuable synthon for further chemical elaboration.

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate can be logically approached through a multi-step sequence, commencing with a commercially available starting material and employing well-established synthetic transformations. The proposed pathway is outlined below and involves the synthesis of key intermediates, culminating in the formation of the target amino acid ester.

Synthetic Pathway A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B Sandmeyer-type Reaction C 2-Bromo-4-(bromomethyl)pyridine B->C Radical Bromination D Diethyl 2-acetamido-2-((2-bromopyridin-4-yl)methyl)malonate C->D Alkylation of Diethyl Acetamidomalonate E 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid D->E Hydrolysis and Decarboxylation F Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate E->F Esterification

Caption: Proposed multi-step synthesis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate.

Part 1: Synthesis of Key Intermediates

Synthesis of 2-Bromo-4-methylpyridine

The initial step involves the conversion of the readily available 2-Amino-4-methylpyridine to 2-Bromo-4-methylpyridine via a Sandmeyer-type reaction. This classic transformation provides an efficient means of introducing a bromine atom at the 2-position of the pyridine ring.[1][2]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.[2]

  • Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.[2]

  • Prepare a solution of sodium nitrite (1.1-1.5 eq) in water.[2]

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.[2]

  • Stir for an additional 30 minutes at this temperature after the addition is complete.[2]

  • Slowly raise the temperature to 20 °C.[2]

  • Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.[2]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The crude product can then be purified by fractional distillation or column chromatography.[2]

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
2-Amino-4-methylpyridine108.141.01.0
Bromine159.811.5 - 3.01.5 - 3.0
Sodium Nitrite69.001.1 - 1.51.1 - 1.5
48% Hydrobromic Acid---
50% Sodium Hydroxide---

Table 1: Reagents for the synthesis of 2-Bromo-4-methylpyridine.

Synthesis of 2-Bromo-4-(bromomethyl)pyridine

The next crucial intermediate is 2-Bromo-4-(bromomethyl)pyridine, which is synthesized by the radical bromination of the methyl group of 2-Bromo-4-methylpyridine. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
2-Bromo-4-methylpyridine172.021.01.0
N-Bromosuccinimide (NBS)177.981.11.1
AIBN164.21catalytic-

Table 2: Reagents for the synthesis of 2-Bromo-4-(bromomethyl)pyridine.

Part 2: Assembly of the Amino Acid Backbone

Alkylation of Diethyl Acetamidomalonate

The core of the amino acid synthesis is the alkylation of diethyl acetamidomalonate with the previously synthesized 2-Bromo-4-(bromomethyl)pyridine. This reaction, a variation of the malonic ester synthesis, is a robust method for forming the α-carbon-side chain bond.[4]

Alkylation Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation A Diethyl Acetamidomalonate B Enolate A->B Deprotonation C 2-Bromo-4-(bromomethyl)pyridine B->C Nucleophilic Attack Base Base (e.g., NaOEt) Base->A D Alkylated Product C->D

Caption: Mechanism of diethyl acetamidomalonate alkylation.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.05 eq) to cooled absolute ethanol.[4]

  • To the sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) and stir until a clear solution is formed.[4]

  • Add a solution of 2-Bromo-4-(bromomethyl)pyridine (1.0 eq) in a minimal amount of absolute ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux with constant stirring for several hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.[4]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-((2-bromopyridin-4-yl)methyl)malonate.

Hydrolysis and Decarboxylation

The final steps to obtain the free amino acid involve the hydrolysis of the ester and amide groups, followed by decarboxylation. This is typically achieved by heating the alkylated malonate derivative in a strong aqueous acid.[4]

Experimental Protocol:

  • To the crude diethyl 2-acetamido-2-((2-bromopyridin-4-yl)methyl)malonate, add an excess of concentrated hydrochloric acid.[4]

  • Heat the mixture to reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or by the cessation of CO2 evolution).[4]

  • Cool the reaction mixture in an ice bath to precipitate the crude 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid hydrochloride.

  • Isolate the crude product by filtration.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to its isoelectric point with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate).

  • The precipitated amino acid can be collected by filtration, washed with cold water and ethanol, and dried.

Part 3: Final Esterification

The final step is the conversion of the synthesized amino acid to its methyl ester. A convenient method for this transformation is the use of methanol in the presence of an acid catalyst.[5][6]

Experimental Protocol:

  • Suspend the 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add a catalyst such as thionyl chloride (1.2 eq) or trimethylchlorosilane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate hydrochloride, can be purified by recrystallization. The free ester can be obtained by neutralization with a suitable base.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid259.09 (as free acid)1.01.0
Methanol32.04excess-
Thionyl Chloride118.971.21.2

Table 3: Reagents for the esterification of the amino acid.

Conclusion

This technical guide outlines a robust and logical synthetic route to Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. The proposed pathway leverages well-established and reliable chemical transformations, starting from a readily available pyridine derivative. Each step has been detailed with a comprehensive experimental protocol, providing a solid foundation for researchers to undertake the synthesis of this and other related unnatural amino acids. The successful synthesis of this molecule will provide a valuable tool for the development of novel peptide-based therapeutics and other biologically active compounds.

References

  • Fiveable. (2025). Synthesis of Amino Acids | Organic Chemistry Class Notes. [Link]

  • Filo. (2023). Amino acids can be prepared by reaction of alkyl halides with diethyl ace... [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Department of Chemistry. Ch27 : Synthesis of amino acids. [Link]

  • A Mild and Convenient Procedure for the Esterification of Amino Acids. ResearchGate. [Link]

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Metabolic Stability of Halogenated Pyridine Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Prodrug Optimization and Experimental Validation

Executive Summary

This guide addresses the metabolic stability challenges inherent to halogenated pyridine amino acid esters . These scaffolds are frequently employed in medicinal chemistry to solve the "solubility-permeability paradox." The pyridine ring offers a tunable physicochemical baseline, halogenation modulates lipophilicity and blocks metabolic "soft spots," and the amino acid ester moiety functions as a prodrug handle to enhance solubility or target specific transporters (e.g., PEPT1).

However, the interplay between these three structural features creates a complex metabolic landscape. This document provides a mechanistic understanding of their biotransformation, detailed experimental protocols for stability assessment, and data-driven strategies for optimization.

Mechanistic Biochemistry: The Stability-Lability Balance

The metabolic fate of a halogenated pyridine amino acid ester is defined by a "race" between two distinct enzymatic processes: Bioactivation (desired) and Clearance (undesired).

1.1 The Primary Pathway: Ester Hydrolysis (Bioactivation)

The amino acid ester is designed to be a "molecular grenade," stable enough to survive the stomach (if oral) or infusion line, but labile enough to release the active parent acid in plasma or the liver.

  • Enzymes: The hydrolysis is primarily mediated by Carboxylesterases (CES) , specifically CES1 (abundant in liver) and CES2 (abundant in intestine), alongside plasma esterases like Butyrylcholinesterase (BChE) and Paraoxonase (PON) .

  • Halogen Impact:

    • Electronic Effect (

      
      ):  Halogens on the pyridine ring are electron-withdrawing. If the ester is conjugated to the pyridine (or close), this withdrawal increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the esterase active site.
      
    • Steric Effect: Bulky halogens (Cl, Br) at the ortho-position relative to the ester linkage can sterically hinder the enzyme's approach, significantly increasing half-life (

      
      ).
      
1.2 The Secondary Pathway: Oxidative Clearance (Deactivation)

While the ester hydrolyzes, the pyridine core is vulnerable to oxidative attack.

  • Enzymes: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

  • N-Oxidation: The pyridine nitrogen lone pair is a target for oxidation. Electron-withdrawing halogens reduce the basicity of the nitrogen, thereby protecting it from N-oxidation.

  • C-Oxidation: Unsubstituted carbons on the pyridine ring (especially C-2 and C-4) are prone to oxidation. Halogenation at these sites effectively blocks this metabolic route.

Visualization of Metabolic Pathways

The following diagram illustrates the dual metabolic fate and the specific impact of halogenation.

MetabolicPathways cluster_legend Halogen Effects Prodrug Halogenated Pyridine Amino Acid Ester (Prodrug) CES Carboxylesterases (CES1, CES2) Prodrug->CES CYP CYP450 / AO Prodrug->CYP ActiveDrug Pyridine Acid (Active Parent) InactiveMet Oxidized Metabolites (N-oxide / Hydroxyl) CES->ActiveDrug Hydrolysis (Bioactivation) Note1 Halogens (-I effect) Accelerate Hydrolysis CES->Note1 CYP->InactiveMet Oxidation (Clearance) Note2 Halogens (Steric) Block Oxidation CYP->Note2

Figure 1: The "Push-Pull" of Halogenation. Halogens accelerate bioactivation via ester hydrolysis (electronic activation) while simultaneously protecting the core scaffold from oxidative clearance.

Experimental Protocols

To accurately assess the stability profile, a self-validating screening cascade is required.

3.1 Plasma Stability Assay

Objective: Determine the prodrug half-life in systemic circulation. Critical Control: Use a known unstable ester (e.g., Procaine) and a stable control (e.g., Procainamide).

Protocol:

  • Preparation: Thaw frozen plasma (Human/Rat/Mouse) at 37°C. Centrifuge at 3000 x g for 10 min to remove fibrin clots. Adjust pH to 7.4 if necessary.

  • Spiking: Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1-5 µM. Final DMSO content must be < 1% to avoid enzyme inhibition.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor both Prodrug depletion and Parent Acid formation .

3.2 Differentiated Microsomal Stability (The "Plus/Minus" Assay)

Objective: Distinguish between oxidative metabolism (CYP-mediated) and hydrolytic metabolism (Esterase-mediated). Mechanism: NADPH is the essential cofactor for CYPs. Without it, CYPs are inactive, but esterases remain active.

Protocol:

  • System: Liver Microsomes (0.5 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Group A (Total Metabolism): Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Group B (Hydrolysis Only): Add Buffer instead of NADPH.

  • Group C (Inhibition Control): Add BNPP (Bis-p-nitrophenyl phosphate, 100 µM), a broad-spectrum esterase inhibitor, + NADPH.

  • Execution: Incubate at 37°C. Sample at

    
     min. Quench with ACN + IS.
    

Data Interpretation Logic:

  • Rapid loss in A & B, Stable in C: Metabolism is purely hydrolytic (Esterase-driven).

  • Rapid loss in A, Stable in B: Metabolism is purely oxidative (CYP-driven).

  • Loss in A > Loss in B: Mixed metabolism (Hydrolysis + Oxidation).

Data Analysis & Optimization Strategies
4.1 Structure-Property Relationship (SPR) Table

The following table summarizes how structural modifications typically impact stability metrics for this specific scaffold.

Structural ModificationElectronic EffectSteric EffectPlasma

Microsomal Stability (No Cofactor)
Unsubstituted Pyridine NeutralLowLow (< 10 min)Low
3-Fluoro High Electron WithdrawalLowVery Low (Rapid Hydrolysis)Low
3-Chloro Moderate WithdrawalModerateMediumMedium
3,5-Dichloro High WithdrawalHighHigh (Optimal) High
2-Methyl (Ortho to ester) Donor (+I)HighHighHigh
4.2 Optimization Decision Tree

Use this logic flow to troubleshoot stability issues.

OptimizationTree Start Start: Low Bioavailability CheckPlasma Assay 1: Plasma Stability Start->CheckPlasma Result1 t1/2 < 10 min (Too Labile) CheckPlasma->Result1 Result2 t1/2 > 120 min (Too Stable) CheckPlasma->Result2 Action1 Add Steric Bulk (e.g., Ortho-Methyl or Chloro) Result1->Action1 Action2 Increase Electrophilicity (e.g., Add Fluorine) Result2->Action2 CheckMicro Assay 2: Microsomal Stability (+ NADPH) Action1->CheckMicro Action2->CheckMicro Result3 High Clearance (Oxidative) CheckMicro->Result3 Action3 Block Metabolic Soft Spot (Halogenate C-2/C-4) Result3->Action3

Figure 2: Optimization Logic. A step-by-step decision tree for tuning the stability of halogenated pyridine esters based on assay data.

References
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text on esterase activity and prodrug design).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.

  • Bouchard, P., et al. (2002). "Carboxylesterase activity in human liver microsomes." Drug Metabolism and Disposition, 30(10).
  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.

Strategic Bioisosterism: Leveraging Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate in Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic systems to heteroaromatic scaffolds is a critical optimization step. Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate represents a high-value building block that serves a dual purpose: it acts as a bioisostere of phenylalanine with improved physicochemical properties (solubility,


-deficiency), and functions as a divergent synthetic handle  via the 2-bromo substituent.

This guide outlines the strategic deployment of this scaffold, focusing on its capacity to introduce halogen bonding interactions and its utility as a lynchpin in palladium-catalyzed cross-coupling reactions for library expansion.

Physicochemical Rationale & Bioisosterism[1][2]

The Pyridine vs. Phenyl Switch

Replacing the phenyl ring of phenylalanine with a pyridine core (specifically the 4-pyridyl isomer) introduces significant electronic and steric changes essential for lead optimization:

  • LogP Reduction: The pyridine nitrogen lowers the partition coefficient (LogP) compared to the benzene ring, enhancing aqueous solubility—a common bottleneck in peptide therapeutics.

  • Dipole & H-Bonding: The pyridine nitrogen acts as a weak hydrogen bond acceptor (HBA), potentially engaging active site residues (e.g., Serine/Threonine hydroxyls) that a phenyl ring cannot.

  • 
    -Electron Deficiency:  The electron-withdrawing nature of the nitrogen depletes the 
    
    
    
    -cloud, reducing metabolic liability to oxidation (CYP450) compared to electron-rich phenyl rings.
The 2-Bromo "Warhead" (Halogen Bonding)

The bromine atom at the 2-position is not merely a leaving group; it is a functional pharmacophore element.

  • Sigma-Hole Interactions: The bromine exhibits a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows for Halogen Bonding (XB) with backbone carbonyls or Lewis basic residues in the target protein, an interaction often stronger and more directional than hydrogen bonding [1].

Visualization: Structural Divergence

The following diagram illustrates the functional divergence between the natural substrate (Phenylalanine) and the bioisostere.

Bioisostere_Logic Phe L-Phenylalanine (Natural Substrate) Bio Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate (Synthetic Bioisostere) Phe->Bio Scaffold Hop Prop1 High LogP Metabolic Liability Phe->Prop1 Prop2 Lower LogP H-Bond Acceptor (N) Bio->Prop2 Prop3 Halogen Bond Donor (Br) Cross-Coupling Handle Bio->Prop3

Figure 1: Functional divergence map highlighting the physicochemical advantages of the pyridine scaffold over the natural phenylalanine core.

Synthetic Protocols: The Divergent Strategy

The primary value of this molecule lies in the bromine substituent, which allows for late-stage diversification via Suzuki-Miyaura coupling. However, the presence of the chiral center (alpha-amino ester) requires careful handling to prevent racemization.

Critical Handling: Preventing Racemization

The alpha-proton of amino acid esters is acidic. Strong bases used in standard cross-coupling (e.g., NaOtBu, KOH) can lead to enolization and subsequent racemization.

  • Recommendation: Use weak inorganic bases (K3PO4, Cs2CO3) or non-nucleophilic organic bases.

  • Protection: Ensure the amine is protected (e.g., Boc, Fmoc) before coupling if the free amine is not required for the catalytic cycle.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for 2-bromopyridines, which are generally less reactive than iodides but more stable.

Reagents:

  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-bromopyridin-4-yl)propanoate (N-protected form recommended).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3 / XPhos.

  • Base: K3PO4 (2.0 M aq, 3 equiv).

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Charge a microwave vial or round-bottom flask with the bromide substrate, boronic acid, and Pd-catalyst. Seal and purge with Argon/N2 for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K3PO4 via syringe.

  • Reaction: Heat to 80-90°C.

    • Note: Microwave irradiation (100°C, 30-60 min) often provides cleaner conversion for pyridine systems than thermal heating [2].

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthetic_Workflow Start Start: Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate Protect Step 1: N-Protection (Boc2O / Fmoc-Cl) Start->Protect Stabilize Chiral Center Coupling Step 2: Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat, K3PO4) Protect->Coupling Diversification Coupling->Coupling Library Gen. Hydrolysis Step 3: Ester Hydrolysis (LiOH, THF/H2O) Coupling->Hydrolysis Deprotection Peptide Step 4: Peptide Coupling (Solid Phase or Solution) Hydrolysis->Peptide Incorporation

Figure 2: Step-wise synthetic workflow for incorporating the scaffold into peptide libraries.

Comparative Data Profile

The following table contrasts the calculated properties of the bioisostere against the natural amino acid Phenylalanine (as methyl esters).

PropertyPhenylalanine Methyl Ester2-Br-Pyridine AnalogImpact on Drug Design
Formula C10H13NO2C9H11BrN2O2-
MW 179.22259.10Br adds mass; check LE (Ligand Efficiency).
cLogP ~1.6~1.1Improved Solubility. Pyridine N reduces lipophilicity.
TPSA 26.3 Ų39.2 ŲIncreased Polarity. Better for solvent exposure.
H-Bond Acceptors 23Pyridine N adds an interaction point.
Rotatable Bonds 44Similar entropic penalty.

Data derived from standard cheminformatics consensus models (SwissADME/ChemDraw).

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Kudo, N., et al. (2006). Efficient Synthesis of 2-Amino-4-arylpyridines via Suzuki-Miyaura Coupling.[1] Synlett, 2006(09), 1367-1370.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine.[1]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, a non-canonical amino acid of significant interest in drug discovery and chemical biology. Non-canonical amino acids containing pyridyl scaffolds are valuable building blocks for introducing metal-chelating properties, modifying peptide conformations, and serving as versatile handles for further functionalization.[1] This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a detailed rationale for methodological choices, insights into reaction mechanisms, and guidance for troubleshooting. The synthesis is logically divided into two primary stages: the preparation of the key electrophilic intermediate, 2-bromo-4-(bromomethyl)pyridine, and its subsequent use in the alkylation of a protected glycine synthon.

Introduction: The Significance of Pyridylalanines

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for expanding their functional repertoire beyond what is offered by the 20 canonical amino acids. Pyridylalanine derivatives, in particular, have garnered substantial attention. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal ligand, making these ncAAs valuable for designing novel metalloenzymes, enhancing receptor binding affinity, or creating unique structural motifs in peptidomimetics.[2] The target molecule, Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, features a bromine atom on the pyridine ring, which serves as a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of highly complex and diverse molecular architectures.

This guide details a robust and logical synthetic pathway, beginning with commercially available starting materials and proceeding through well-established, high-yielding transformations.

Overall Synthetic Strategy

The synthesis is strategically designed in two main parts. The first part focuses on constructing the key alkylating agent, 2-bromo-4-(bromomethyl)pyridine. The second part employs this electrophile in a phase-transfer catalyzed alkylation of a glycine Schiff base, a classic and reliable method for α-amino acid synthesis known as the O'Donnell Amino Acid Synthesis.[3]

G cluster_0 Part 1: Synthesis of Electrophile cluster_1 Part 2: Amino Acid Synthesis A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine A->B Sandmeyer Reaction C 2-Bromo-4-(bromomethyl)pyridine B->C Wohl-Ziegler Bromination E Protected Product C->E D N-(Diphenylmethylene) glycine methyl ester D->E PTC Alkylation F Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate (Final Product) E->F Acidic Deprotection

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Electrophile: 2-Bromo-4-(bromomethyl)pyridine

This stage involves a two-step sequence starting from a commercially available precursor.

Step 1.1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary anilines into a wide array of functional groups via a diazonium salt intermediate. Here, we convert the readily available 2-amino-4-methylpyridine into the corresponding bromide.

Causality: The amino group is a poor leaving group. Diazotization with sodium nitrite in a strong acid (HBr) converts it into a diazonium salt (-N₂⁺), which is an excellent leaving group (dinitrogen gas). The bromide ion from the HBr solvent then acts as a nucleophile to displace the N₂, yielding the desired product.[4] Performing the reaction at low temperatures (0 to -5 °C) is critical to prevent premature decomposition of the unstable diazonium salt.[4]

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (approx. 7-8 mL per gram of starting material). Cool the flask in an ice-salt bath to -5 °C.

  • Addition of Amine: Slowly add 2-amino-4-methylpyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 0 °C. Stir until a homogenous slurry is formed.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature strictly below 0 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at 0 °C for an additional 30-60 minutes.

  • Work-up: Slowly allow the reaction to warm to room temperature. Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium carbonate solution or solid sodium hydroxide pellets until the pH is ~8-9, keeping the flask in an ice bath to manage the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Eq.Purpose
2-Amino-4-methylpyridine1.0Starting Material
48% Hydrobromic Acid (HBr)ExcessAcid catalyst and Bromide source
Sodium Nitrite (NaNO₂)1.1 - 1.2Diazotizing agent
Sodium Carbonate (Na₂CO₃)To pH ~9Neutralization (Work-up)
Ethyl Acetate-Extraction Solvent
Sodium Sulfate (Na₂SO₄)-Drying Agent

Table 1: Reagents for the synthesis of 2-Bromo-4-methylpyridine.

Step 1.2: Radical Bromination of 2-Bromo-4-methylpyridine (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is a highly effective method for the selective bromination of allylic and benzylic C-H bonds using N-Bromosuccinimide (NBS).[5]

Causality: This reaction proceeds via a free-radical chain mechanism. A radical initiator (like AIBN or benzoyl peroxide) generates a bromine radical from a trace amount of HBr/Br₂ present with NBS.[6] This bromine radical selectively abstracts a hydrogen atom from the methyl group (the "benzylic-like" position), as the resulting pyridyl-methyl radical is resonance-stabilized. The radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain. Using a non-polar solvent like carbon tetrachloride or acetonitrile is crucial to ensure NBS is sparingly soluble, keeping the concentration of Br₂ low and preventing competitive electrophilic addition to the pyridine ring.[5]

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.0-1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02-0.05 eq).

  • Solvent: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 77-82 °C). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-bromo-4-(bromomethyl)pyridine, is often used directly in the next step but can be purified by column chromatography if necessary. This product is commercially available, confirming its stability.[7]

ReagentMolar Eq.Purpose
2-Bromo-4-methylpyridine1.0Starting Material
N-Bromosuccinimide (NBS)1.0 - 1.1Brominating Agent
AIBN0.02 - 0.05Radical Initiator
Carbon Tetrachloride (CCl₄)-Solvent
Sodium Thiosulfate-Quenching Agent (Work-up)

Table 2: Reagents for the Wohl-Ziegler Bromination.

Part 2: Synthesis of the Final Product via Phase-Transfer Catalysis

This stage involves the key C-C bond formation to build the amino acid backbone.

Step 2.1: Alkylation of N-(Diphenylmethylene)glycine methyl ester

The O'Donnell method utilizes a Schiff base of a glycine ester to create a soft, non-basic enolate that can be effectively alkylated.[3] Phase-transfer catalysis (PTC) is an ideal technique for this transformation, as it facilitates the reaction between a water-soluble base and an organic-soluble substrate.

Causality: The benzophenone imine serves two critical functions: 1) It protects the amino group, and 2) its electron-withdrawing nature acidifies the α-proton of glycine, allowing for deprotonation by a moderately strong base like 50% NaOH. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the glycine enolate, transporting it into the organic phase where it can react with the electrophile, 2-bromo-4-(bromomethyl)pyridine.[8][9] This method avoids the need for cryogenic temperatures and strong, anhydrous bases like LDA. The steric bulk of the benzophenone imine also effectively prevents undesired dialkylation.[10]

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Interface NaOH Na⁺ OH⁻ (Base) PTC_OH Q⁺ OH⁻ NaOH->PTC_OH Ion Exchange Glycine Glycine Schiff Base (Substrate) PTC_Enolate [Q⁺ Enolate⁻] Glycine->PTC_Enolate Electrophile 2-Bromo-4-(bromomethyl)pyridine (Electrophile) Product Alkylated Product Electrophile->Product PTC_OH->Glycine Deprotonation PTC_Enolate->Electrophile SN2 Alkylation

Figure 2: Phase-Transfer Catalysis (PTC) workflow.

Protocol:

  • Setup: In a round-bottom flask, combine N-(Diphenylmethylene)glycine methyl ester (1.0 eq), 2-bromo-4-(bromomethyl)pyridine (1.0-1.1 eq), and tetrabutylammonium bromide (TBAB, ~0.1 eq).

  • Solvents: Add dichloromethane or toluene as the organic solvent.

  • Base Addition: Add an equal volume of 50% aqueous sodium hydroxide solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting glycine derivative is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with additional dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude protected product can be purified by column chromatography on silica gel.

Step 2.2: Acidic Deprotection to Yield the Final Product

The final step is the hydrolysis of both the imine protecting group and the methyl ester (if the free acid is desired, though the prompt specifies the methyl ester). Mild acidic conditions are used to cleave the imine.

Causality: The imine C=N bond is susceptible to hydrolysis under acidic conditions. The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to attack by water, leading to the release of the free amine and benzophenone.

Protocol:

  • Hydrolysis: Dissolve the crude protected product from the previous step in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

  • Acidification: Add 1-2 M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The benzophenone byproduct will remain in the organic phase. Wash the aqueous layer with diethyl ether or ethyl acetate to remove the benzophenone.

  • Isolation: The aqueous layer contains the hydrochloride salt of the desired product, Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. This can be concentrated in vacuo to yield the salt as a solid. Alternatively, the aqueous solution can be carefully neutralized with a base like sodium bicarbonate and then extracted with an organic solvent to yield the free amine, which should be purified by column chromatography.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the ester, N-H of the amine).

Troubleshooting

IssueProbable CauseSuggested Solution
Low yield in Step 1.1 Incomplete diazotization or premature decomposition of the diazonium salt.Ensure the temperature is strictly maintained below 0 °C during NaNO₂ addition. Add the nitrite solution very slowly.
Dibromination in Step 1.2 Over-reaction with NBS.Use no more than 1.05 equivalents of NBS. Monitor the reaction closely and stop once the starting material is consumed.
No reaction in Step 2.1 Inefficient stirring; inactive phase-transfer catalyst.Use a mechanical stirrer for vigorous agitation of the biphasic mixture. Use a fresh bottle of TBAB.
Low yield/Dialkylation in 2.1 Using a less bulky glycine imine or incorrect stoichiometry.Ensure the use of the N-(diphenylmethylene) derivative. Use the electrophile as the limiting reagent if necessary.[10]
Incomplete deprotection in 2.2 Insufficient acid or reaction time.Increase the concentration of HCl or prolong the stirring time. Gentle heating may be applied if necessary.

References

  • Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Chesnokov, A. A., Larionov, O. V., & Parmar, V. S. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(41), 12560–12572. [Link]

  • Weiner, B., D’Souza, A., & Klussmann, M. (2014). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved February 24, 2026, from [Link]

  • Austin Publishing Group. (2016). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Chem., 3(1), 1024. [Link]

  • Stork, G., & Dowd, P. (1983). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society, 105(25), 7181–7182. [Link]

  • Sullivan, H. R., & Caldwell, W. T. (1957). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of the American Chemical Society, 79(21), 5777–5779. [Link]

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4321. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved February 24, 2026, from [Link]

  • Moussa, A., Meffre, P., Martinez, J., & Rolland, V. (2012). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives. Amino Acids, 42(4), 1339–1348. [Link]

  • Cazzola, E., Zoppi, J., Ferrari, E., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 10(1), 25. [Link]

  • Chemistry university. (2021, May 24). NBS: Radical Bromination. YouTube. [Link]

  • Lygo, B., & Crosby, J. (2005). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters, 46(31), 5237–5240. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 24, 2026, from [Link]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]

  • Wen, S., Li, X., & Lu, Y. (2016). Enantioselective Alkylation of Glycine Imine Promoted by Amino-Acid-Derived Phosphonium Salts. Angewandte Chemie International Edition, 55(49), 15435–15439. [Link]

  • Deady, L. W., Quazi, N. H., & Reiss, J. A. (1995). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 32(4), 1175–1180. [Link]

Sources

Strategic Synthesis of Novel Amino Acid Scaffolds: Suzuki Coupling Reactions Using Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Methodology Guide

Abstract

The convergence of amino acid and heterocyclic chemistries has unlocked vast new territories in drug discovery. Non-natural amino acids bearing substituted pyridine rings are privileged scaffolds, offering unique vectors for molecular recognition and property modulation.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction utilizing a key building block: Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. We will dissect the mechanistic underpinnings of the reaction, provide field-proven protocols for its successful execution, and discuss the critical parameters that govern yield and purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of 4-Aryl Pyridylalanines

The pyridine moiety is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its incorporation into an amino acid framework, specifically at the 4-position, creates a versatile building block for several reasons:

  • Modulation of Physicochemical Properties: The aromatic substituent introduced via Suzuki coupling can be tailored to fine-tune lipophilicity (LogP), basicity (pKa), and metabolic stability.[4]

  • Vector for Target Engagement: The newly installed aryl or heteroaryl group can serve as a key pharmacophoric element, forming critical interactions (e.g., pi-stacking, hydrogen bonds) with biological targets.

  • Scaffold for Further Diversification: The coupled product retains the amino acid functionality, allowing for straightforward incorporation into peptides or derivatization at the amine or carboxylate groups.

The Suzuki-Miyaura reaction is the preeminent method for forging the requisite C(sp²)–C(sp²) bond due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[5][6]

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of any Suzuki coupling protocol stems from a fundamental understanding of its catalytic cycle. The reaction is a complex interplay of three key steps orchestrated by a palladium catalyst.[7][8] The base is not a mere spectator; its role is crucial for activating the boronic acid, making it competent for transmetalation.[9][10][11]

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[12]

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[7][12]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[13]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition (R¹-X) TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation (R²-B(OR)₃⁻) TM_Intermediate->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) R1X Substrate (2-Bromopyridine Derivative) R2B Boronic Acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃) R2B->Base + Base->TM_Intermediate Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: A Scientist's Guide to Key Parameters

The success of coupling with Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate hinges on the judicious selection of reaction components. The substrate contains multiple functional groups—an ester, a primary amine, and an electron-deficient pyridine ring—that must be respected.

Palladium Catalyst and Ligand Selection

For heteroaryl bromides, particularly electron-deficient ones like 2-bromopyridines, the oxidative addition step can be challenging.[14] Therefore, catalyst systems that promote this step are essential.

  • Palladium Source: While Pd(PPh₃)₄ can be effective, we recommend starting with air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.

  • Ligands: Standard triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands are field-proven to accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope.[15] Ligands like SPhos and XPhos are excellent starting points for screening.[16]

The Critical Role of the Base

The base is arguably the most critical variable to optimize. It must be strong enough to facilitate transmetalation but not so harsh as to cause hydrolysis of the methyl ester or other unwanted side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most common and effective choices.[10] K₃PO₄ is more basic and often performs well in challenging couplings. Cesium carbonate (Cs₂CO₃) is highly effective but more expensive.

  • Organic Bases: Amine bases like triethylamine (TEA) are generally less effective in promoting the necessary boronate activation.[10]

  • Aqueous vs. Anhydrous: The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. However, excessive water can promote competitive protodeboronation of the boronic acid.[16]

Solvent System

The solvent must solubilize all components and be stable at the required reaction temperature.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices, often used as a mixture with water (e.g., 4:1 or 5:1 ratio).[16][17]

  • Aromatic Solvents: Toluene can also be effective, particularly for higher-temperature reactions.

  • Degassing: It is absolutely critical to degas the solvent and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and homocoupling of the boronic acid.[18] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by a series of freeze-pump-thaw cycles.

Detailed Laboratory Protocol

This protocol provides a robust starting point for the Suzuki coupling of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate~275.121.0 equiv275 mg
Arylboronic AcidVariable1.2 equiv1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 equiv4.5 mg (2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.04 equiv16.4 mg (4 mol%)
Potassium Phosphate (K₃PO₄)212.272.0 equiv425 mg
1,4-Dioxane / Water (5:1 mixture)--5 mL / 1 mL
Step-by-Step Procedure

Workflow start Start: Assemble Glassware reagents 1. Charge Flask: - Substrate - Boronic Acid - Base (K₃PO₄) start->reagents catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst seal 3. Seal Flask with Septum catalyst->seal degas 4. Degas: Evacuate & backfill with Argon (3x) seal->degas solvent 5. Add Degassed Solvent (Dioxane/H₂O) via Syringe degas->solvent heat 6. Heat Reaction (e.g., 80-100 °C) solvent->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor workup 8. Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Reaction Complete purify 9. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a single portion, add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the 5:1 dioxane/water mixture and degas it by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting bromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure product.

Troubleshooting and Optimization

Issue ObservedPotential CauseRecommended Solution
Low Conversion / No Reaction Ineffective catalyst/ligand; Insufficient temperatureScreen a different ligand (e.g., XPhos). Increase temperature in 10 °C increments. Ensure the base is anhydrous and of high quality.
Protodeboronation (Boronic acid converts to Ar-H)Excess water; Reaction too slow or hot; Base too harshUse anhydrous conditions with K₃PO₄.[16] Use a more stable boronate ester (e.g., pinacol ester, MIDA boronate).[17][18] Try a milder base like K₂CO₃.
Homocoupling (Ar-Ar product from boronic acid)Presence of oxygen; Inactive catalystEnsure thorough degassing of solvents and reaction vessel.[18] Use a precatalyst or ensure the Pd(II) source is effectively reduced.
Ester Hydrolysis Base is too strong; Prolonged heating in waterUse a weaker base (K₂CO₃ or even NaHCO₃).[16] Minimize reaction time and water content.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the synthesis of novel 4-aryl pyridylalanine derivatives from Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. Success with this specific substrate relies on a rational approach to experimental design, with particular attention paid to creating an oxygen-free environment and selecting a catalyst system capable of activating the 2-bromopyridine C-Br bond without compromising the integrity of the amino acid functionality. The protocols and insights provided herein serve as a comprehensive guide for researchers to accelerate their drug discovery and development programs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Bells, S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(12), 2259-2262.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Karami, K., Nasrabadi, H. T., & Ghasemi, M. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Transition Metal Chemistry, 37(3), 251-256.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddy, V. P., & Kumar, A. (2025, June 25). Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Advances, 15(26), 18034-18042.
  • Pereira, P. M., et al. (2009). Synthesis of bis-amino acid derivatives by Suzuki cross-coupling, Michael addition and substitution reactions. Amino Acids, 36(3), 503-511.
  • Pen Peptide. (2026, February 14). The Role of Pyridine Amino Acids in Modern Drug Development. Retrieved from [Link]

  • Ghorab, M. M., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1640-1662.
  • ResearchGate. (n.d.). Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives.... Retrieved from [Link]

  • De, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14361-14385.

Sources

Application Note: Strategic Fmoc-Protection of Bromopyridine-Functionalized Alpha-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of bromopyridine moieties into amino acid scaffolds (e.g., bromopyridylalanine) creates versatile precursors for "stapled" peptides and peptidomimetics via Suzuki-Miyaura cross-coupling. However, the protection of the


-amine in these systems presents a unique dual challenge:
  • Chemospecificity: The pyridine nitrogen is a competing nucleophile. While significantly less basic than the aliphatic

    
    -amine, it can react with aggressive electrophiles (like Fmoc-Cl) to form unstable acyl-pyridinium salts, leading to low yields and complex impurity profiles.
    
  • Ester Stability: The starting material is an ester, not a free acid. Standard aqueous basic conditions (NaOH/Na

    
    CO
    
    
    
    ) used for free amino acids pose a high risk of ester hydrolysis (saponification).

The Solution: This guide prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route in an organic phase. Fmoc-OSu provides a "tuned" reactivity profile that rapidly acylates the aliphatic amine while leaving the electron-deficient bromopyridine nitrogen untouched.

Chemical Strategy: The "Why" Behind the Protocol

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
FeatureFmoc-Cl (Chloride)Fmoc-OSu (Succinimide)Verdict for Bromopyridines
Reactivity High; Aggressive electrophile.Moderate; Tuned reactivity.Fmoc-OSu prevents pyridine acylation.
Byproducts HCl (requires immediate neutralization).N-Hydroxysuccinimide (water soluble, neutral).Fmoc-OSu simplifies workup.[1]
Side Reactions Dipeptide formation; Pyridinium salt formation.Negligible oligomerization.Fmoc-OSu ensures high purity.[1]
The Bromine Effect

The bromine substituent on the pyridine ring exerts a strong inductive electron-withdrawing effect (-I).

  • Impact on Pyridine N: Reduces basicity (

    
     drops), making it less likely to interfere with Fmoc protection compared to unsubstituted pyridine.
    
  • Impact on

    
    -Amine:  Negligible electronic impact due to the insulating alkyl linker (in pyridylalanine analogs). The 
    
    
    
    -amine remains nucleophilic and reactive.

Experimental Protocols

Protocol A: Organic Phase Protection (Recommended for Esters)

Best for: Methyl, Ethyl, and Benzyl esters prone to hydrolysis.

Reagents:

  • Substrate: Bromopyridyl amino acid ester hydrochloride salt (1.0 equiv).

  • Reagent: Fmoc-OSu (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Note: 1.0 eq neutralizes the HCl salt, 1.5 eq drives the reaction.

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).

Procedure:

  • Neutralization: Suspend the amino acid ester HCl salt in DCM (

    
     M concentration) in a round-bottom flask. Cool to 
    
    
    
    C.
  • Base Addition: Add DIPEA dropwise. The suspension should clear as the free amine is liberated. Stir for 10 minutes.

  • Acylation: Add Fmoc-OSu as a solid in one portion (or dissolved in minimal DCM).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin positive) should disappear; the Fmoc product (UV active) will appear.

  • Quench & Wash:

    • Wash organic layer with 5% Citric Acid or KHSO

      
        (
      
      
      
      vol). Crucial: Acidic wash removes unreacted amine and DIPEA. Do not use strong HCl if the ester is acid-labile (e.g., t-Bu).
    • Wash with Saturated NaHCO

      
       (
      
      
      
      vol) to remove NHS byproduct.
    • Wash with Brine (

      
       vol).
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Biphasic Protection (Alternative)

Best for: tert-Butyl esters (hydrolysis resistant) or if starting material is insoluble in DCM.

Reagents:

  • Solvent: 1,4-Dioxane : Water (1:1 ratio).

  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.5 equiv). Avoid Na
    
    
    
    CO
    
    
    or NaOH to prevent ester cleavage.

Procedure:

  • Dissolve the amino acid ester salt in water/dioxane.[2]

  • Add NaHCO

    
    .[3][] Evolution of CO
    
    
    
    may occur.[5]
  • Cool to

    
    C and add Fmoc-OSu (1.1 equiv) dissolved in minimal dioxane.
    
  • Stir at RT for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate. Separate layers. Wash organic layer with 5% Citric Acid, water, and brine.

Visualization of Workflows

Figure 1: Reaction Decision Logic & Pathway

This diagram illustrates the critical decision-making process for selecting the correct protocol based on ester stability and the resulting chemical pathway.

FmocStrategy Start Target: Bromopyridine AA Ester CheckEster Check Ester Stability Start->CheckEster Labile Labile/Standard (Me, Et, Bn) CheckEster->Labile Sensitive to Hydrolysis Robust Robust (t-Bu) CheckEster->Robust Base Stable RouteA Protocol A: Organic Phase (DCM/DIPEA) Labile->RouteA Robust->RouteA Preferred RouteB Protocol B: Biphasic (Dioxane/NaHCO3) Robust->RouteB Mechanism Nucleophilic Attack on Fmoc-OSu RouteA->Mechanism RouteB->Mechanism Result Fmoc-Protected Bromopyridine Ester Mechanism->Result

Caption: Decision matrix for selecting the optimal protection route. Protocol A is the universal preference for esters to eliminate hydrolysis risk.

Figure 2: Organic Phase Experimental Workflow

Detailed step-by-step flow for Protocol A.

OrganicWorkflow Step1 1. Suspend AA-Ester in DCM (0C) Step2 2. Add DIPEA (Liberate Amine) Step1->Step2 Step3 3. Add Fmoc-OSu (Solid) Step2->Step3 Step4 4. Stir RT (3-5 Hours) Step3->Step4 Step5 5. Acid Wash (Citric Acid) Step4->Step5 Step6 6. Concentration & Drying Step5->Step6

Caption: Step-by-step execution of the Organic Phase Protocol (Protocol A).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Ester HydrolysisSwitch from Protocol B to Protocol A . Ensure reagents are anhydrous.
Double Spots on TLC RotamersFmoc-amino acids often show rotamers in NMR/TLC. Run TLC at elevated temp or check NMR in DMSO-

at 80°C to coalesce signals.
Impurity at Baseline Pyridinium SaltReaction of Pyridine N with electrophile.[6] Use Fmoc-OSu exclusively; avoid Fmoc-Cl.
Emulsion during Workup Amphiphilic NatureThe bromopyridine+Fmoc is lipophilic. Use Brine heavily. Filter through Celite if needed.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]

  • Organic Chemistry Portal. (2025). Protection of Amino Groups: Fmoc-Protection. [Link]

Sources

Precision Hydrolysis of Methyl Esters in Pyridine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Yield, Solubility, and Enantiopurity

Abstract

Pyridine-based amino acids are critical scaffolds in the development of kinase inhibitors, GPCR ligands, and metalloprotease inhibitors. However, the hydrolysis of their methyl ester precursors presents a unique triad of challenges: electronic destabilization leading to racemization, metal coordination interfering with catalysts, and zwitterionic solubility complicating purification. This Application Note provides a scientifically grounded guide to navigating these challenges, offering two distinct hydrolysis protocols and a specialized purification workflow to ensure high fidelity in drug development pipelines.

Mechanistic Insight: The "Pyridine Problem"

Unlike standard phenyl-based amino acids (e.g., phenylalanine), pyridine derivatives possess a nitrogen atom within the aromatic ring that fundamentally alters the chemistry of the


-carbon.
Electronic Activation and Racemization

The pyridine ring is


-deficient (electron-withdrawing). This inductive effect significantly increases the acidity of the 

-proton on the amino acid side chain. Under standard basic hydrolysis conditions (e.g., NaOH/MeOH), the rate of enolization is accelerated, leading to rapid racemization of the chiral center.
The Zwitterionic Trap

Upon hydrolysis, the resulting pyridine amino acid exists as a zwitterion over a wide pH range. The basic pyridine nitrogen (pKa ~5.2) and the acidic carboxylic acid (pKa ~2-3) create an isoelectric point (pI) where the molecule is net-neutral but highly polar. This renders standard organic solvent extraction (e.g., EtOAc/Water partitioning) ineffective, resulting in massive yield loss to the aqueous phase.

Pathway Visualization

The following diagram illustrates the competing pathways between successful hydrolysis and base-catalyzed racemization.

PyridineHydrolysis Start Pyridine Methyl Ester (L-Isomer) TetInt Tetrahedral Intermediate Start->TetInt Nucleophilic Attack (Fast) Enolate Planar Enolate (Achiral) Start->Enolate α-Proton Abstraction (Competes if T > 0°C) Base Base (OH-) ProductL L-Pyridine Acid (Desired) TetInt->ProductL Elimination of OMe- Enolate->ProductL Reprotonation ProductD D-Pyridine Acid (Impurity) Enolate->ProductD Reprotonation

Figure 1: Kinetic competition between hydrolysis and racemization driven by the electron-deficient pyridine ring.

Experimental Protocols

Protocol A: Low-Temperature Lithium Hydroxide Saponification

Best for: Standard substrates with moderate steric bulk; early-stage screening. Mechanism:


 (Base-catalyzed acyl-oxygen cleavage).

Why LiOH? Lithium hydroxide is less basic and nucleophilic than NaOH or KOH, providing a milder hydrolysis environment that minimizes rate-limiting enolization.

Reagents:

  • Substrate: Pyridine methyl ester (1.0 equiv)

  • Reagent: LiOH

    
    H
    
    
    
    O (1.5 – 2.0 equiv)
  • Solvent: THF/Water (3:1 v/v) or Dioxane/Water (for solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve the methyl ester in THF (0.1 M concentration). Cool the solution to 0°C in an ice bath. Note: Cooling is non-negotiable to suppress racemization.

  • Addition: Dissolve LiOH

    
    H
    
    
    
    O in the calculated volume of water. Add this solution dropwise to the cold ester solution over 10 minutes.
  • Reaction: Stir at 0°C for 2–4 hours. Monitor by LC-MS or TLC.

    • Critical Checkpoint: If starting material remains after 4 hours, allow to warm to 10°C, but avoid room temperature if enantiopurity is critical.

  • Quenching: Carefully adjust pH to ~6–7 (approximate pI) using 1N HCl. Do not acidify to pH 1 , as this will protonate the pyridine nitrogen, locking the molecule in the water phase.

  • Solvent Removal: Evaporate THF under reduced pressure. Proceed immediately to Protocol C (Purification) as extraction will likely fail.

Protocol B: Anhydrous Nucleophilic Cleavage (LiI)

Best for: Highly racemization-prone substrates; sterically hindered esters; substrates sensitive to aqueous base. Mechanism:


 displacement (attack on methyl group), cleaving the O-Me bond rather than the carbonyl.

Why LiI? This method avoids the formation of the tetrahedral carbonyl intermediate and the use of hydroxide, effectively eliminating the risk of base-catalyzed racemization.

Reagents:

  • Substrate: Pyridine methyl ester (1.0 equiv)

  • Reagent: Anhydrous Lithium Iodide (LiI) (3.0 – 5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Pyridine (anhydrous)

Step-by-Step Workflow:

  • Preparation: Ensure glassware is oven-dried. LiI is hygroscopic; handle quickly or in a glovebox.

  • Reflux: Dissolve substrate and LiI in anhydrous EtOAc. Heat to reflux (approx. 77°C).

    • Note: If solubility is poor, use Pyridine or Collidine as solvent, though workup becomes more difficult.

  • Monitoring: Reaction typically requires 6–24 hours. A white precipitate (lithium carboxylate salt) often forms.

  • Workup:

    • Cool to room temperature.

    • If precipitate formed: Filter the solid lithium salt. Wash with cold EtOAc. Dissolve the solid in minimum water and adjust pH to pI.

    • If no precipitate: Quench with 1N HCl/Brine. The product will likely partition into the aqueous phase. Proceed to Protocol C .

Protocol C: Zwitterion Purification (Ion Exchange)

Context: Standard liquid-liquid extraction fails for pyridine amino acids because they are water-soluble zwitterions.

Resin: Dowex 50WX8 (Strong Acid Cation exchange resin), H+ form.

Workflow:

  • Loading: Load the aqueous crude mixture (from Protocol A or B) onto a column packed with Dowex 50WX8.

  • Washing: Flush with distilled water (3–5 column volumes).

    • Result: Non-basic impurities and inorganic salts (LiCl, LiI) pass through. The pyridine amino acid binds to the resin via the protonated pyridine nitrogen.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (NH

    
    OH) .
    
    • Mechanism:[1][2][3][4][5] Ammonia deprotonates the resin and the pyridine, releasing the neutral/zwitterionic amino acid.

  • Isolation: Collect ninhydrin-positive fractions (or UV-active fractions). Lyophilize (freeze-dry) to obtain the pure amino acid as a white powder.

Decision Matrix & Optimization

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Pyridine Methyl Ester Q1 Is the α-proton highly acidic? (e.g., adjacent to EWG or Pyridine N) Start->Q1 Q2 Is the substrate base-sensitive? Q1->Q2 No RouteB Protocol B: LiI Nucleophilic Cleavage (Reflux EtOAc) Q1->RouteB Yes (High Racemization Risk) RouteA Protocol A: LiOH Saponification (0°C, THF/H2O) Q2->RouteA No Q2->RouteB Yes Purification Protocol C: Ion Exchange (Dowex 50WX8) RouteA->Purification Aqueous Crude RouteB->Purification Lithium Salt

Figure 2: Method selection guide based on substrate electronic properties and stability.

Comparative Data Table
FeatureProtocol A (LiOH)Protocol B (LiI)Acid Hydrolysis (6N HCl)*
Primary Mechanism Saponification (

)
Nucleophilic Displacement (

)
Acid Catalysis (

)
Racemization Risk Moderate (High if T > RT)Very Low Low
Reaction Time 2–4 Hours6–24 Hours12–48 Hours
Yield (Typical) 85–95%70–85%>90%
Compatibility Base-stable groupsSterically hindered estersAcid-stable groups

*Note: Acid hydrolysis (HCl) is robust but slow and incompatible with acid-labile protecting groups like Boc.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Optical Activity Base-catalyzed enolization during hydrolysis.Switch to Protocol B (LiI) . If using LiOH, lower temperature to -10°C.
Low Yield (Aqueous Loss) Product is zwitterionic and staying in water layer during extraction.Do not use EtOAc extraction. Use Protocol C (Dowex Resin) or lyophilize directly if salts are tolerable.
Incomplete Reaction Steric hindrance around the ester.[4]Switch to LiI in refluxing Pyridine (higher temp) or use TMSI (Iodotrimethylsilane).
White Precipitate in LiI Formation of Lithium Carboxylate salt.This is the product. Filter it, wash with EtOAc, and protonate carefully.

References

  • Review of Pyridine Dearomatization & Functionalization (Context on Pyridine Reactivity) Title: Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines via the Addition of C(1)-Ammonium Enolates to Pyridinium Salts.[6][7][8] Source: Royal Society of Chemistry (RSC), 2021. URL:[Link]

  • Lithium Iodide Cleavage Protocol (Method B Basis) Title: Metal Iodide/Chloride Salts - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: ACS Green Chemistry Institute. URL:[Link]

  • General Ester Hydrolysis & Racemization (Method A Basis) Title: Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF.[9] Source: Common Organic Chemistry. URL:[Link]

  • Purification of Zwitterionic Amino Acids (Protocol C Basis)

    
    -amino acids using a series of zwitterionic sulfobetaine exchangers.[10]
    Source: National Institutes of Health (PubMed / J Chromatogr A).
    URL:[Link]
    
  • Mild Cleavage with TMSI (Alternative Mentioned) Title: Cleavage of Esters and Ethers with Iodotrimethylsilane.[11] Source: World Scientific (Angewandte Chemie Int. Ed.). URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with bromopyridine amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solubility and stability challenges associated with Bromopyridine Amino Acid Esters . These scaffolds present a unique "solubility paradox": the bromopyridine moiety introduces significant lipophilicity and weak basicity, while the amino acid ester creates a hydrolysis-prone, often non-crystalline "oil" that complicates purification and biological testing.

Topic: Troubleshooting Solubility, Purification, and Assay Formulation

Target Audience: Medicinal Chemists, Process Chemists, and Assay Biologists.[1]

Introduction: The Bromopyridine-Ester Paradox

Bromopyridine amino acid esters are critical intermediates in peptidomimetic drug discovery and Suzuki-Miyaura coupling workflows.[2] However, they frequently fail in two distinct phases:[1]

  • Synthesis/Workup: They often refuse to crystallize, forming persistent "oils" due to the disruption of crystal lattice energy by the bulky bromine atom and the flexible ester chain.

  • Biological Assays: They precipitate ("crash out") upon dilution into aqueous media due to the high LogP (lipophilicity) of the bromopyridine ring.[2]

This guide provides self-validating protocols to resolve these issues.

Module 1: Synthesis & Reaction Media

Issue: Reactants do not dissolve completely, or the reaction yields a tarry mixture.

Scientific Rationale

Bromopyridines are electron-deficient aromatic systems.[2][3] Unlike simple pyridines, the bromine atom significantly lowers the basicity of the pyridine nitrogen (pKa ~0.7 for 2-bromopyridine vs. 5.2 for pyridine). Consequently, these molecules do not solvate well in standard protic solvents via hydrogen bonding.[1][2]

Troubleshooting Q&A

Q: My starting material (Bromopyridine carboxylic acid/amine) is insoluble in DCM or THF. What should I use? A: Switch to dipolar aprotic solvents. Standard organic solvents often fail to break the lattice energy of bromopyridine zwitterions.

  • Recommendation: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1][2]

  • Why? These solvents have high dielectric constants and can solvate the electron-deficient aromatic ring effectively.[2]

  • Protocol: If the reaction requires mild conditions (e.g., EDC/NHS coupling), use a 9:1 mixture of DCM:DMF.[1] The small amount of DMF is often sufficient to solubilize the reactant without complicating the workup.

Q: The reaction turns black/tarry. Is this decomposition? A: Likely, yes.[1][2] It is often due to nucleophilic aromatic substitution (


) .[1][2]
  • Mechanism: If your amino acid ester has a free amine and you are using a base (TEA/DIPEA) with a 2-bromopyridine or 4-bromopyridine, the amine may displace the bromine atom rather than reacting at the intended carboxylic acid/amine site.

  • Fix: Ensure the reaction temperature is kept low (0°C to RT). If coupling at a carboxylate, use non-nucleophilic bases (e.g., Collidine) or ensure the carboxylic acid activation is fast (e.g., HATU) to outcompete the

    
     side reaction.[1]
    

Module 2: The "Oiling Out" Rescue (Workup & Purification)

Issue: After workup, the product is a viscous oil that refuses to crystallize, trapping impurities.[1]

The "Oiling Out" Rescue Protocol

Oiling out occurs because the compound's melting point is depressed by impurities and the flexible ester chain prevents efficient packing.

Q: How do I turn this oil into a solid? A: You must determine if the "oil" is due to impurities or the intrinsic nature of the molecule. Follow this decision matrix:

  • The "Anti-Solvent" Trituration Method:

    • Dissolve the oil in a minimum amount of soluble solvent (e.g., 1 mL EtOAc).[1]

    • Add 10-20 equivalents of a non-polar anti-solvent (e.g., Hexanes or Pentane) dropwise with vigorous stirring.[1]

    • Critical Step: If it clouds but oils out again, sonicate the mixture for 5 minutes. The ultrasonic energy often nucleates crystallization.[2]

  • The Salt Formation Trick (For Free Amines):

    • If your scaffold contains a free amino acid amine (e.g., deprotected), the neutral form is likely an oil.[1]

    • Action: Convert it to the HCl or TFA salt .

    • Protocol: Dissolve oil in dry Dioxane. Add 4M HCl in Dioxane dropwise. The ionic salt will almost invariably precipitate as a white solid.[2]

    • Warning: Do not attempt to protonate the pyridine nitrogen.[2] Its pKa is too low (<1).[1][2] You are targeting the amino acid amine (pKa ~9).[2]

Visual Workflow: Rescue Decision Tree

OilingOutRescue Start Problem: Product is an Oil CheckStructure Check Structure: Is the Amino Acid Amine Protected? Start->CheckStructure Protected Yes (e.g., Boc, Fmoc) CheckStructure->Protected Unprotected No (Free Amine) CheckStructure->Unprotected Trituration Trituration Protocol: 1. Dissolve in min. EtOAc 2. Add Hexanes dropwise 3. Sonicate Protected->Trituration SaltFormation Salt Formation Protocol: 1. Dissolve in Dioxane 2. Add 4M HCl/Dioxane 3. Filter Precipitate Unprotected->SaltFormation Scratched Did it Solidify? Trituration->Scratched Success Filter & Dry Scratched->Success Yes Fail Reverse Phase C18 (Lyophilize) Scratched->Fail No

Caption: Decision tree for isolating solid bromopyridine amino acid esters from crude oils.

Module 3: Biological Assay Formulation

Issue: Compound precipitates immediately when added to cell culture media or buffer (PBS).[1][2]

Scientific Rationale

Bromopyridines have high LogP values.[2] When a DMSO stock solution (10-20 mM) is pipetted directly into aqueous media, the rapid change in dielectric constant causes "kinetic crashing." The compound aggregates before it can disperse.[2]

Solubility Data & Compatibility Matrix
Solvent / AdditiveSolubility RatingBiological CompatibilityRecommendation
DMSO (100%) HighLow (Toxic >0.1-1%)Use for Stock Solution only.[2]
Ethanol ModerateModerateGood intermediate solvent, but volatile.[1][2]
PBS (Buffer) Very LowHighTarget Medium. Causes precipitation.
20% HP-β-CD HighHighBest Rescue Additive.
Troubleshooting Q&A

Q: I see a fine precipitate under the microscope in my assay well. How do I fix this? A: You are experiencing "DMSO Shock."

  • The Fix: Do not add DMSO stock directly to the media. Use a Serial Dilution Step .

    • Step 1: Dilute 10 mM DMSO stock into an intermediate solvent (e.g., culture media with 10% serum or BSA). The proteins (Albumin) act as carriers.[2]

    • Step 2: Transfer this intermediate to the final well.

  • Advanced Fix (Hydrotropes): If protein binding is not desired, formulate the stock with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2]

    • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[2] Dilute your DMSO stock 1:10 into this solution before adding to the assay. The cyclodextrin encapsulates the hydrophobic bromopyridine, preventing aggregation.

Visual Workflow: Assay Dilution Logic

AssayDilution Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Avoid PreDilution Intermediate Step: Media + 10% FBS OR 20% Cyclodextrin Stock->PreDilution Recommended Precipitate Precipitation (Data Artifacts) Direct->Precipitate FinalWell Final Assay Well (Soluble) PreDilution->FinalWell

Caption: Correct dilution hierarchy to prevent kinetic precipitation in biological assays.

Module 4: Storage & Stability

Issue: Purity decreases over time; hydrolysis products observed.

Q: My LCMS shows the mass of the carboxylic acid appearing after 1 week of storage. A: Amino acid esters are prone to hydrolysis, and the pyridine ring can catalyze this autocatalytically if any moisture is present.

  • Storage Rule: Store as the HCl salt if possible. The protonated amine stabilizes the molecule.

  • Solvent Rule: Never store in DMSO at room temperature for long periods. DMSO is hygroscopic; absorbed water will hydrolyze the ester.[2] Store DMSO stocks at -20°C or -80°C in sealed vials.

References

  • LookChem. 2-Bromopyridine Properties and pKa Data. (Confirming low basicity of pKa ~0.71).[2][4]

  • National Institutes of Health (NIH) - PubChem. 2-Bromopyridine Compound Summary.[2] (Solubility and physical data).[2][5][6] [1]

  • MDPI - Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives. (Discusses solubility and biological evaluation of pyridine derivatives). [1]

  • Semantic Scholar. Efficient Fmoc-Protected Amino Ester Hydrolysis. (Discusses stability and hydrolysis issues of amino acid esters).

  • Frontiers in Microbiology. Synthesis and Biological Evaluation of Pyridine Derivatives. (Assay formulation contexts).

Sources

Preventing racemization of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

The Hazard Profile: Why This Molecule Fails

Executive Summary: Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is classified as a High-Risk Substrate for racemization. Unlike standard phenylalanine derivatives, the stereochemical integrity of this molecule is compromised by the synergistic electronic effects of the pyridine ring and the ester group.

The Mechanistic "Perfect Storm":

  • Inductive Acidification: The 2-bromopyridine moiety is strongly electron-withdrawing. This pulls electron density away from the

    
    -carbon, significantly lowering the pKa of the 
    
    
    
    -proton compared to standard amino acids.
  • Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by resonance into the electron-deficient pyridine ring (specifically the 4-position).

  • Base Sensitivity: Standard tertiary amines (TEA, DIPEA) used in peptide coupling are sufficiently basic to abstract this acidic proton, leading to immediate racemization via enolization or oxazolone formation.

DOT Diagram: The Racemization Pathway The following diagram illustrates the specific failure modes you must avoid.

RacemizationMechanism Start L-Enantiomer (Intact) Base Base Attack (DIPEA/TEA) Start->Base Exposure Oxazolone Oxazolone Intermediate Start->Oxazolone During Activation Carbanion Stabilized Carbanion (Resonance into Pyridine) Base->Carbanion Proton Abstraction (Fast due to EWG) Racemate Racemic Mixture (DL-Product) Carbanion->Racemate Reprotonation Oxazolone->Carbanion Tautomerization

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing 2-bromopyridine group.

Module 1: Safe Storage & Handling

Before initiating any reaction, ensure the raw material is handled to minimize spontaneous degradation.

ParameterSpecificationTechnical Rationale
Storage Form HCl or TFA SaltThe free base amine is unstable. Storing as a salt prevents intermolecular "self-catalyzed" racemization where the amine of one molecule deprotonates the

-carbon of another.
Temperature -20°CLow temperature kinetically inhibits proton exchange.
Solvent Choice DCM or MeCNAvoid DMF or DMSO for storage. Polar aprotic solvents solvate cations well, leaving the basic anions "naked" and more reactive, accelerating racemization.
Shelf Life < 6 MonthsRe-verify enantiomeric excess (ee%) via Chiral HPLC before use if stored > 3 months.
Module 2: Coupling Protocols (Amide Bond Formation)

The Challenge: Coupling this amine (or its acid form) requires base to neutralize the salt, but base causes racemization. The Solution: Use "Base-Starved" conditions or weak, hindered bases.

Protocol A: The "Safe" Coupling (Recommended)

Use this protocol when coupling the Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate (as the amine component) to a carboxylic acid.

  • Dissolution: Dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

    • Note: Oxyma is superior to HOBt for suppressing racemization.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 eq). Stir for 2-3 minutes at 0°C.

    • Critical: Do NOT use HATU/HBTU/PyBOP. These require DIPEA, which is too strong.

  • Addition: Add the Pyridyl-alanine methyl ester HCl salt (1.0 eq) directly to the mixture.

  • Neutralization (The Key Step): Add 2,4,6-Collidine (TMP) (1.0 eq) dropwise at 0°C.

    • Why? Collidine is a weak, sterically hindered base (pKa ~7.4). It is strong enough to neutralize the HCl salt but too sterically bulky to abstract the acidic

      
      -proton.
      
  • Monitoring: Allow to warm to RT. Monitor conversion. Stop immediately upon completion.

Protocol B: If HATU is Unavoidable

If steric hindrance demands a stronger coupling reagent like HATU:

  • Base Replacement: Substitute DIPEA with N-Methylmorpholine (NMM) .[1]

  • Temperature: Conduct the entire reaction at 0°C . Never heat.

Module 3: Ester Hydrolysis (The Danger Zone)

The Challenge: You have the methyl ester, but you need the free acid for the next step. Standard saponification (LiOH/MeOH) will result in 100% racemization due to the high acidity of the


-proton.

The Solution: You must avoid high-pH aqueous environments.

Method A: Lithium Hydroperoxide Hydrolysis (Chemical Standard)

This method uses the hydroperoxide anion (


), which is more nucleophilic than hydroxide (

) but significantly less basic (pKa 11.6 vs 15.7), allowing hydrolysis at a lower effective pH.
  • Preparation: Dissolve the methyl ester in THF/Water (3:1) at 0°C.

  • Reagent: Add

    
     (30% aq, 4.0 eq) followed by LiOH (2.0 eq).
    
    • Note: The LiOH is consumed to form LiOOH in situ.

  • Reaction: Stir at 0°C. Monitor closely by LC-MS.

  • Quench: Quench with

    
     (aqueous) to destroy excess peroxide, then acidify carefully to pH 3-4 with 1N HCl.
    
Method B: Enzymatic Hydrolysis (Gold Standard for Purity)

If Method A yields <95% ee, switch to enzymatic hydrolysis. It is chemically mild and stereoselective.

  • Buffer: Suspend the methyl ester in Phosphate Buffer (pH 7.0) with 5-10% Acetone (co-solvent).

  • Enzyme: Add Pig Liver Esterase (PLE) or Lipase from Candida antarctica (CAL-B) .

  • Incubation: Stir at 25-30°C.

  • Workup: The enzyme will only hydrolyze the L-ester (if specificity holds) or hydrolyze without racemizing. Filter the enzyme and extract the free acid.

Troubleshooting & FAQs

Q1: My ee% dropped from 99% to 80% after Fmoc deprotection. Why?

  • Diagnosis: If you converted the amine to an Fmoc-protected derivative, the deprotection step (20% Piperidine) is likely the culprit. Piperidine is a strong base (pKa 11.1).

  • Fix: Switch to DBU (1-2%) / Piperidine (2%) in DMF for shorter burst durations, or use 4-Methylpiperidine , which is slightly less aggressive. Alternatively, use Boc protection which is removed by acid (TFA), avoiding the base issue entirely.

Q2: Can I use PyBOP for coupling?

  • Answer: No. PyBOP generates HOBt in situ but requires tertiary amines (DIPEA) to function. The presence of DIPEA is the root cause of racemization for this substrate. Stick to DIC/Oxyma/Collidine.

Q3: I see a "double peak" on my LC-MS after hydrolysis. Is this racemization?

  • Answer: Likely yes. The diastereomers (if coupled to a chiral peptide) or enantiomers (on a chiral column) will separate.

  • Immediate Action: Check the pH of your aqueous layer during workup. If it exceeded pH 10 at any point, the batch is likely compromised.

Decision Workflow

Use this flowchart to select the correct protocol for your specific stage.

Workflow Start Start: Methyl 2-amino-3- (2-bromopyridin-4-yl)propanoate Goal What is your goal? Start->Goal Coupling Couple Amine to Carboxylic Acid Goal->Coupling Hydrolysis Hydrolyze Ester to Free Acid Goal->Hydrolysis SafeCoup USE: DIC + Oxyma Base: Collidine (TMP) Coupling->SafeCoup Recommended RiskyCoup AVOID: HATU + DIPEA Coupling->RiskyCoup Warning LiOOH USE: LiOH + H2O2 (0°C, THF/H2O) Hydrolysis->LiOOH Chemical Method Enzyme USE: Pig Liver Esterase (pH 7 Buffer) Hydrolysis->Enzyme Biocatalytic Method BaseHyd AVOID: NaOH/MeOH (Rapid Racemization) Hydrolysis->BaseHyd Warning

Figure 2: Operational decision tree for handling high-risk pyridyl-alanine derivatives.

References
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Boger, D. L., et al. (1994). Vancomycin Resistance: Synthesis and Evaluation of Peptidomimetics. Journal of the American Chemical Society, 116(25). (Establishes the LiOOH hydrolysis method for sensitive esters).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Beisswenger, M., & Schutz, H. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis. BenchChem Technical Guides. (Specific protocols for collidine/Oxyma usage).

Sources

Technical Support Center: Purifying Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges associated with this compound. As Senior Application Scientists, we understand that robust and reliable purification is critical for downstream success. This document provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The unique structure of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, which contains a primary amino group, a pyridine ring, and a methyl ester, presents specific purification hurdles. The two basic nitrogen atoms can cause issues like streaking during chromatography, while the ester is sensitive to hydrolysis. This guide will address these challenges directly.

Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product contains both acidic and neutral organic impurities. What is the most efficient first-pass purification strategy?

A1: Acid-Base Extraction is the ideal initial step for removing non-basic impurities. This technique leverages the basicity of your target compound's amino groups to selectively move it between aqueous and organic phases, leaving other impurity types behind.[1][2][3] The fundamental principle is that charged salts are water-soluble, while their neutral organic counterparts are not.[1][2]

The pyridine nitrogen and the alpha-amino group are both basic and will be protonated in the presence of an acid, forming a water-soluble pyridinium salt.[4][5][6] This allows for a clean separation from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Extraction): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[7] It is recommended to perform this extraction 2-3 times to ensure all of the basic product is transferred to the aqueous layer.

    • Causality: The HCl protonates the amino groups on your product, forming a salt. This charged species is now soluble in the aqueous layer, while neutral impurities remain in the organic phase.

  • Separation: Carefully separate the layers. Retain the aqueous layer , which now contains your product as a hydrochloride salt. The organic layer containing neutral impurities can be discarded.

  • Basification (Liberation): Cool the aqueous layer in an ice bath to minimize potential ester hydrolysis.[8] Slowly add a weak aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH of the solution is between 8 and 9 (check with pH paper).[7]

    • Trustworthiness: Using a strong base like sodium hydroxide (NaOH) is not recommended as it can hydrolyze the methyl ester functional group.[1] Sodium bicarbonate is basic enough to deprotonate the ammonium salt back to the free amine without significant risk to the ester.[7]

  • Back-Extraction: Extract the now-neutralized aqueous layer 2-3 times with fresh ethyl acetate or DCM. Your purified product, now in its neutral, organic-soluble form, will move back into the organic layer.

  • Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified product.[9]

start Crude Product in Organic Solvent (e.g., EtOAc) acid_wash Extract with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer: Neutral Impurities (Discard) separate1->organic_impurities Phase 1 aqueous_product Aqueous Layer: Protonated Product (Salt Form) separate1->aqueous_product Phase 2 basify Add NaHCO3 (aq) to pH 8-9 aqueous_product->basify back_extract Extract with EtOAc basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous_waste Phase 1 organic_product Organic Layer: Purified Product separate2->organic_product Phase 2 dry Wash with Brine, Dry (Na2SO4), Filter, Evaporate organic_product->dry end Purified Methyl 2-amino-3- (2-bromopyridin-4-yl)propanoate dry->end

Caption: Workflow for purification via acid-base extraction.

Q2: My product is contaminated with structurally similar impurities, and acid-base extraction isn't providing sufficient purity. What should I do?

A2: For separating closely related impurities, column chromatography is the method of choice. [4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column. However, the basic nature of your compound requires special consideration to achieve good results.

Basic compounds like yours, containing pyridine and amine functionalities, are notorious for exhibiting "peak tailing" on standard silica gel columns.[10] This occurs because the basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, broad peaks, and often, low recovery.[10]

To mitigate this issue, you must add a small amount of a competing base to your eluent system. Triethylamine (TEA) is a common and effective choice.

  • Stationary Phase: Prepare a column using silica gel as the stationary phase.

  • Eluent System Selection: Start by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Eluent Modification: To the chosen solvent system, add 0.5-1% triethylamine (TEA) .

    • Causality: The TEA will preferentially interact with the acidic silanol sites on the silica gel, effectively "masking" them from your product.[10] This allows your compound to travel through the column without strong, undesirable interactions, resulting in sharper peaks and better separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. Note that TEA is relatively volatile and should be removed under a good vacuum.

start Crude Product select_eluent Select Eluent (e.g., Hexane/EtOAc) + 1% Triethylamine via TLC start->select_eluent prepare_column Prepare Silica Gel Column load_sample Dissolve Crude Product in Minimal Eluent & Load prepare_column->load_sample select_eluent->load_sample elute Elute Column with Modified Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent and TEA under Reduced Pressure combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification via column chromatography.

Q3: My product is a solid but still shows minor impurities after chromatography. How can I achieve analytical purity?

A3: Recrystallization is an excellent final purification step for solids. This technique relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the compound's solubility decreases, forcing it to crystallize out, leaving impurities behind in the solvent.[11]

  • Solvent Selection: The key is finding the right solvent or solvent system. An ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[11] Test small amounts of your product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) to find a suitable one. A common and effective approach is to use a binary solvent system:

    • A "good" solvent in which the compound is soluble (e.g., ethyl acetate).

    • A "poor" anti-solvent in which the compound is insoluble (e.g., hexane).[11]

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until it just dissolves.

  • Induce Crystallization: If using a binary system, slowly add the "poor" solvent to the hot solution until it just starts to become cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.[11]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Summary of Purification Methods
MethodPrimary UseAdvantagesDisadvantages
Acid-Base Extraction Removing neutral or acidic impurities.Fast, scalable, inexpensive, highly effective for separating by acidity/basicity.[1]Does not separate compounds with similar pKa values.
Column Chromatography Separating structurally similar compounds.High resolving power, versatile for many compound types.[4]Can be slow, requires significant solvent, basic compounds may require modified eluents.[4][10]
Recrystallization Final polishing step to achieve high purity for solids.Can yield analytically pure material, relatively simple procedure.Requires the compound to be a solid, finding a suitable solvent can be trial-and-error, some product loss is inevitable.[11]
Troubleshooting Decision Logic

start Crude Product Analysis (e.g., TLC, NMR) q1 Are impurities mainly neutral or acidic? start->q1 a1_yes Acid-Base Extraction q1->a1_yes Yes a2_no Column Chromatography (with TEA in eluent) q1->a2_no No (impurities are also basic) q2 Is the product pure enough after extraction? a1_yes->q2 q2->a2_no No end_sufficient Product of Sufficient Purity q2->end_sufficient Yes q3 Is the product a solid and requires higher purity? a2_no->q3 a3_yes Recrystallization q3->a3_yes Yes q3->end_sufficient No (product is an oil or purity is sufficient) end_pure Analytically Pure Product a3_yes->end_pure

Caption: Decision tree for selecting the appropriate purification method.

References
  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. Available from: [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Available from: [Link]

  • [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. PubMed. Available from: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Method for crystallization of amino acids. Google Patents.
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Synfacts. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available from: [Link]

  • Method for extracting amino acid ester. European Patent Office. Available from: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available from: [Link]

  • Asymmetric Synthesis of Silylated α-Amino Acid Esters through Dynamic Kinetic Resolution. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Mild and Convenient Procedure for the Esterification of Amino Acids. Marcel Dekker, Inc. Available from: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and purification method for alpha-amino acid compound. Google Patents.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Irvine. Available from: [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • Pyridines. University of Babylon. Available from: [Link]

  • Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. PubMed. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab - Scripps Research. Available from: [Link]

  • What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Available from: [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap. Available from: [Link]

  • Preparation method of 2-amino-3-bromopyridine. Google Patents.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available from: [Link]

Sources

Validation & Comparative

Technical Comparative Guide: 1H NMR Characterization of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate Content Type: Technical Comparative Guide Persona: Senior Application Scientist

Executive Summary

This guide provides a rigorous technical analysis of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate , a critical non-canonical amino acid intermediate used in peptidomimetic drug discovery.

Unlike standard phenylalanines, the introduction of a 2-bromopyridine moiety creates specific electronic deshielding effects and solubility challenges. This guide compares the "analytical performance" of two primary solvent systems—DMSO-d6 and CDCl3 —to determine which methodology yields the highest structural fidelity for validation.

Structural Analysis & Spin System Logic

Before selecting an analytical protocol, one must understand the magnetic environment of the molecule. The structure consists of three distinct spin systems that must be resolved:

  • The ABX Aliphatic System: The chiral center (

    
    -proton) and the diastereotopic methylene protons (
    
    
    
    -protons) form a classic ABX system. Due to the chiral center, the two
    
    
    -protons are magnetically non-equivalent.
  • The Pyridine Ring (Aromatic): A 2,4-disubstituted pyridine ring. The bromine at position 2 and the alkyl chain at position 4 create a specific splitting pattern (two doublets and a singlet-like signal).

  • The Labile Protons: The free amine (-NH

    
    ) is subject to rapid exchange, making its visualization solvent-dependent.
    
Visualization: Molecular Connectivity & Coupling Network

The following diagram illustrates the coupling pathways you must verify in your spectrum.

G cluster_0 Aliphatic Chain (ABX System) cluster_1 Aromatic System (Pyridine) Alpha_H Alpha-H (H-2) ~3.7-3.9 ppm (dd) Beta_H1 Beta-H (H-3a) ~2.9 ppm (dd) Alpha_H->Beta_H1 Vicinal 3J Beta_H2 Beta-H (H-3b) ~3.1 ppm (dd) Alpha_H->Beta_H2 Vicinal 3J Beta_H1->Beta_H2 Geminal 2J Pyr_H5 Pyr-H5 ~7.2 ppm (dd, J~5, 1.5Hz) Beta_H1->Pyr_H5 Through Space (NOE) Pyr_H6 Pyr-H6 (adj to N) ~8.3 ppm (d, J~5Hz) Pyr_H6->Pyr_H5 Ortho 3J Pyr_H3 Pyr-H3 (adj to Br) ~7.5 ppm (d, J~1.5Hz) Pyr_H5->Pyr_H3 Meta 4J Amine Amine (-NH2) Variable Shift

Caption: Logical coupling network for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. Note the ABX system complexity and the distinct pyridine splitting.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the information density of your spectrum.

System A: Chloroform-d (CDCl )
  • Role: The "Structural Backbone" Standard.

  • Performance: Excellent for resolving the aliphatic backbone and the methyl ester singlet without interference from water suppression.

  • Limitation: The amine protons (-NH

    
    ) often appear as a broad, undefined lump or disappear entirely due to exchange. The chemical shifts may drift depending on concentration.
    
System B: DMSO-d (Recommended)
  • Role: The "Full Characterization" Standard.

  • Performance: DMSO inhibits rapid proton exchange, often allowing the amine protons to appear as a distinct signal (sometimes even showing coupling to the

    
    -proton). It provides superior solubility for the polar pyridine ring.
    
  • Limitation: The water peak (~3.33 ppm) can overlap with the

    
    -protons or the methyl ester if the sample is "wet."
    
Comparative Data Table: Predicted Chemical Shifts ( , ppm)
Proton AssignmentMultiplicitySystem A: CDCl

(ppm)
System B: DMSO-d

(ppm)
Performance Note
Pyr-H6 (adj to N)Doublet (d)8.30 - 8.358.35 - 8.40Most downfield signal; highly diagnostic.
Pyr-H3 (adj to Br)Singlet/d (s)7.45 - 7.507.60 - 7.70Distinct singlet-like peak due to weak meta-coupling.
Pyr-H5 Doublet (d)7.05 - 7.157.20 - 7.30Often overlaps with solvent residual in CDCl

(7.26).

-CH
dd / triplet3.75 - 3.853.60 - 3.70Shift moves upfield in DMSO.
-OCH

(Ester)
Singlet (s)3.723.65Sharp singlet; integration reference (3H).

-CH

Multiplet (m)2.85 - 3.102.80 - 3.00Diastereotopic splitting is clearer in DMSO.
-NH

(Amine)
Broad (br)1.60 - 2.002.50 - 3.50Critical Difference: Sharp in DMSO, broad in CDCl

.

Expert Insight: In CDCl


, the residual solvent peak at 7.26 ppm  poses a high risk of overlapping with the Pyr-H5  proton. For this specific molecule, DMSO-d

is the superior analytical choice
to ensure accurate integration of the aromatic region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized workflow. This protocol includes "Checkpoints" to validate sample quality before long acquisitions.

Workflow Visualization

Workflow Start Start: Sample Prep Solvent Select DMSO-d6 (Avoid CDCl3 if possible) Start->Solvent Dissolve Dissolve 5-10mg in 0.6mL solvent Solvent->Dissolve Shim Gradient Shim (Focus on Z1, Z2) Dissolve->Shim Acquire Acquire 1H Spectrum (ns=16, d1=2.0s) Shim->Acquire Check1 Checkpoint: Is Water < Beta-H? Acquire->Check1 Check1->Dissolve No (Dry Sample) Process Process: Phasing & Integration Check1->Process Yes Report Generate Report Process->Report

Caption: Analytical workflow emphasizing the critical water-overlap checkpoint.

Step-by-Step Methodology
Step 1: Sample Preparation
  • Weigh 5–10 mg of the product into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? High concentration is not required for 1H, but sufficient mass prevents the residual water signal from dominating the dynamic range.

  • Vortex until fully dissolved. Ensure no suspended solids remain, as these ruin field homogeneity (shimming).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (ns): 16 or 32.

  • Relaxation Delay (d1): 2.0 seconds.

    • Crucial: The aromatic protons on the pyridine ring relax slower than the methyl ester. A delay <1.0s will cause integration errors (underestimating the aromatic content).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation (The "Trust" Pillar)
  • Reference: Calibrate the DMSO residual pentet to 2.50 ppm .

  • Integration Check:

    • Set the Methyl Ester (-OCH

      
      )  singlet at ~3.65 ppm to an integral of 3.00 .
      
    • Self-Validation Rule: The sum of the aromatic protons (H3, H5, H6) must equal 3.00 ± 0.1 . If it equals <2.8, your relaxation delay (d1) was too short, or the sample contains paramagnetic impurities (common in bromination reactions).

Troubleshooting & Causality

Issue: The


-protons (approx 2.9 ppm) are obscured by a large broad peak.
  • Cause: Water contamination in DMSO.[1] DMSO is hygroscopic.[1]

  • Solution: Do not use water suppression (presat) as it might suppress the

    
    -proton signal nearby. Instead, dry the sample or switch to CD
    
    
    
    OD
    (Methanol-d4), though this will exchange the amine protons.

Issue: Doublets look like "roofed" multiplets.

  • Cause: Strong coupling effects (second-order effects) or poor shimming.

  • Solution: This is expected for the ABX system (

    
     and 
    
    
    
    protons). It confirms the chiral center is intact. If the aromatic peaks are roofing, it indicates the field homogeneity is poor—re-shim.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Foundational text for ABX splitting patterns).

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23—The effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 46(1), 3-12. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Bromopyridine Esters: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyridine esters serve as critical intermediates in the synthesis of complex pharmaceutical scaffolds, particularly in Suzuki-Miyaura cross-coupling reactions. Their structural elucidation via Mass Spectrometry (MS) presents a unique challenge: distinguishing between positional isomers (2-, 3-, or 4-bromo substitution relative to the ester and pyridine nitrogen) and validating isotopic signatures.

This guide objectively compares the fragmentation behaviors of bromopyridine esters under Electron Ionization (EI) versus Electrospray Ionization (ESI) . It further delineates the specific "Ortho Effect" mechanisms that allow researchers to differentiate isomers without NMR, providing a self-validating experimental protocol for routine analysis.

Part 1: The Isotopic & Structural Baseline

Before analyzing fragmentation, the analyst must validate the molecular ion (


 or 

) using the characteristic bromine isotopic signature.
The Bromine Signature

Unlike chlorine (3:1) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, in a near-perfect 1:1 ratio (50.69% : 49.31%).
  • Diagnostic Rule: Any fragment ion retaining the bromine atom must display a doublet peak separated by 2 m/z units with equal intensity.

  • Loss Validation: A transition from a doublet cluster to a singlet indicates the specific loss of the bromine radical (

    
    ).
    
The Pyridine-Ester Core

The fragmentation logic follows two competing pathways driven by the stability of the resulting carbocation:

  • Ester-Driven Cleavage:

    
    -cleavage of the alkoxy group.
    
  • Pyridine-Driven Cleavage: Ring fragmentation (loss of HCN) or radical halogen loss.

Part 2: Technique Comparison (EI vs. ESI)

The choice of ionization technique fundamentally alters the observed "performance" of the spectral data.[1]

Table 1: Comparative Performance of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Species

(Radical Cation)

(Protonated Adduct)
Fragmentation Extensive (Structural Fingerprint)Minimal (Molecular Weight Confirmation)
Isomer Differentiation High (Distinct fragmentation ratios)Low (Requires MS/MS or

)
Bromine Integrity Often observes

loss
Retains Br (Strong isotopic pattern)
Best Use Case Structural elucidation of unknownsPurity checks & LC-coupling

Expert Insight: For initial structural verification of bromopyridine esters, EI is superior due to the rich fragmentation data. ESI is preferred only when coupling with LC for high-throughput purity assays.

Part 3: Positional Isomerism & The "Ortho Effect"

The most critical analytical challenge is distinguishing where the bromine and ester groups are located on the pyridine ring.

The Ortho Effect Mechanism

In 2-substituted pyridine esters (e.g., Methyl 6-bromopyridine-2-carboxylate), the ester group is adjacent to the ring nitrogen. This proximity facilitates a specific transfer mechanism not seen in 3- or 4- isomers.

  • Mechanism: The lone pair on the ring nitrogen can assist in the elimination of the alkoxy group or facilitate a hydrogen transfer from the ester alkyl chain.

  • Result: 2-carboxylates often show a significantly more intense

    
     peak (acylium ion) compared to their 3- or 4- counterparts because the resulting positive charge is stabilized by the ring nitrogen's inductive effect.
    
Fragmentation Pathways (Visualization)

The following diagram maps the competing decay pathways for a generic Methyl Bromopyridine Carboxylate (


, MW ~215/217).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 215/217 (1:1) Acylium Acylium Ion [M-OCH3]+ m/z 184/186 (Base Peak in 2-isomers) M_Ion->Acylium -OCH3 (31 Da) Alpha Cleavage DeBromo De-brominated Ion [M-Br]+ m/z 136 (Singlet Peak) M_Ion->DeBromo -Br (79/81 Da) Radical Loss Pyridyl_CO Pyridyl Cation [M-OCH3-CO]+ m/z 156/158 Acylium->Pyridyl_CO -CO (28 Da) Ring_Frag Ring Fragmentation [M-OCH3-CO-HCN]+ Pyridyl_CO->Ring_Frag -HCN (27 Da) DeBromo_Ester Pyridine Carboxylate [M-Br-OCH3]+ DeBromo->DeBromo_Ester -OCH3

Figure 1: Competing fragmentation pathways for Methyl Bromopyridine Carboxylate under EI conditions. Note the divergence between Ester cleavage and Bromine radical loss.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for a Single Quadrupole GC-MS (EI) or LC-MS (ESI).

System Suitability Test (SST)

Before running samples, ensure the system is tuned.

  • Inject PFTBA (Perfluorotributylamine): Verify

    
     69, 219, and 502.
    
  • Bromine Check: Inject a standard of Bromobenzene.

    • Requirement: The intensity ratio of

      
       156 to 158 must be between 0.95 and 1.05. If outside this range, the detector voltage or mass filter resolution requires adjustment.
      
Sample Preparation
  • Solvent: HPLC-grade Methanol (for ESI) or Dichloromethane (for GC/EI). Avoid protic solvents in GC to prevent transesterification in the injector port.

  • Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation (

    
    ) in ESI, complicating interpretation.
    
Acquisition Parameters (EI Mode)
  • Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation of the Br-C bond).

  • Electron Energy: 70 eV (Standard).[2]

  • Scan Range: m/z 40 – 400.

Data Interpretation Workflow
  • Identify Parent: Look for the highest mass cluster. Is it a doublet (1:1)?

    • Yes: Confirms 1 Bromine.

    • No: Check for de-bromination (M-79 peak becomes the apparent parent).[3]

  • Check M-31 (Methyl) or M-45 (Ethyl):

    • If this peak is the Base Peak (100%) , the isomer is likely a 2-carboxylate (Ortho effect stabilization).

    • If the [M-Br]+ peak is dominant, steric strain may be weakening the C-Br bond (common in 3-bromo-2-carboxylate motifs).

  • Verify Ring Integrity: Look for m/z 27 loss (HCN) lower in the spectrum. This confirms the pyridine core.

Part 5: Summary of Diagnostic Ions

The following table summarizes the expected ions for a Methyl Bromopyridine Carboxylate (MW 215/217).

Ion IdentityFormulam/z (approx)Isotope PatternStructural Insight
Molecular Ion

215 / 217Doublet (1:1)Confirms intact molecule.
Acylium Ion

184 / 186Doublet (1:1)Loss of

. Dominant in 2-isomers.
Pyridyl Cation

156 / 158Doublet (1:1)Loss of

from Acylium.
De-brominated

136Singlet Loss of

. Indicates weak C-Br bond.
Pyridyne

77SingletCollapse of ring (loss of HCN + Br).

References

  • NIST Chemistry WebBook. Pyridine, 2-bromo- Mass Spectrum (Electron Ionization).[4] National Institute of Standards and Technology.[4][5][6] [Link]

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns (Esters). Chemistry Department.[7] [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. [Link]

  • Harvey, D. Analytical Chemistry 2.1: Mass Spectrometry Ionization Methods. LibreTexts. [Link]

Sources

HPLC Purity Standards for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Standards for Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is a critical non-canonical amino acid intermediate used frequently in the synthesis of peptidomimetics and small-molecule inhibitors targeting protein-protein interactions (e.g., MDM2/p53 inhibitors). Its structural integrity—specifically the stability of the methyl ester and the regiochemistry of the bromine on the pyridine ring—is paramount for downstream efficacy.

This guide objectively compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRM) , Qualified Analytical Standards , and Research Grade (Reagent) Materials . We provide a validated HPLC protocol to distinguish these grades and demonstrate why "purity" on a label is insufficient for GLP/GMP applications.

The Hierarchy of Standards: A Comparative Analysis

In drug development, the choice of standard dictates the accuracy of potency calculations and impurity profiling. Below is a direct comparison of the available grades for this specific pyridine derivative.

Table 1: Comparative Specification Matrix
FeatureTier 1: Qualified Analytical Standard Tier 2: Research/Reagent Grade Tier 3: In-House Synthesized (Crude)
Purity (HPLC) ≥ 98.0% (w/w)≥ 95.0% (Area %)Variable (often ~85-90%)
Identity Verification 1H-NMR, 13C-NMR, MS, IR1H-NMR onlyMinimal (TLC/LC-MS)
Water/Solvent Content Quantified (KF / TGA / GC-HS)Not determinedHigh (EtOAc/DCM residues)
Counter-ion Stoichiometry defined (e.g., HCl salt)UndefinedUndefined
Primary Risk High CostPotency Overestimation (due to salt/solvents)Regioisomer Contamination
Recommended Use GLP Tox studies, Method ValidationEarly Discovery, Library SynthesisSynthetic optimization only
Critical Insight: The "Salt Trap"

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is often isolated as a hydrochloride or trifluoroacetate salt. Research Grade suppliers frequently report purity by "Area %" (UV), ignoring the mass contribution of the counter-ion and residual water.

  • Consequence: A 99% (Area %) standard might only be 80% potent by weight. Using this to quantify a drug substance will result in a 20% systematic error in your assay.

Experimental Validation: The Self-Validating Protocol

To objectively evaluate these standards, we developed a Reverse-Phase HPLC method capable of separating the parent ester from its two most common degradants: the hydrolyzed free acid and the des-bromo impurity .

Method Principles (Causality)
  • Stationary Phase: A C18 column with high carbon load is selected to retain the polar pyridine ring while resolving the hydrophobic methyl ester.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is essential. It suppresses the ionization of the free carboxylic acid impurities (sharpening their peaks) and ion-pairs with the basic pyridine nitrogen to improve peak symmetry.

  • Wavelength: 260 nm is chosen as the isosbestic point for the pyridine ring system, minimizing response factor variations between the bromo- and des-bromo analogs.

Detailed Protocol

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent. Temperature: 30°C

Mobile Phases:

  • A: 0.1% TFA in Water (Milli-Q grade)

  • B: 0.1% TFA in Acetonitrile (HPLC grade)

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Event
0.0 5 1.0 Equilibration
2.0 5 1.0 Hold (Elute salts)
15.0 60 1.0 Linear Gradient
18.0 95 1.0 Wash
20.0 95 1.0 Hold

| 20.1 | 5 | 1.0 | Re-equilibration |

Sample Preparation: Dissolve 10 mg of standard in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

Experimental Results: Impurity Profiling

We compared a Qualified Analytical Standard (Lot A) against a Reagent Grade sample (Lot B) using the protocol above.

Table 2: Chromatographic Data Summary

Analyte / ImpurityRetention Time (min)Lot A (Qualified) % AreaLot B (Reagent) % AreaIdentification
Free Acid (Hydrolysis) 4.2< 0.1%3.4% Degradant
Des-bromo analog 8.5Not Detected1.2%Synthesis Byproduct
Target Ester (Main Peak) 11.8 99.6% 92.1% Active
Regioisomer (3-bromo) 12.4Not Detected2.1%Isomeric Impurity
Dimer/Oligomer 16.5< 0.1%1.2%Polymerization

Analysis: Lot B failed to resolve the regioisomer (3-bromo analog) under generic "fast" gradients often used by reagent suppliers. Our focused gradient revealed it as a shoulder peak, proving Lot B unsuitable for establishing specificity in a drug release assay.

Visualization: Standard Qualification Workflow

The following diagram illustrates the rigorous "Decision Tree" required to qualify a standard for GLP use. This workflow ensures that the "Salt Trap" and regioisomer issues are detected before the material enters the QC lab.

StandardQualification Raw Raw Synthesis Material (Crude) PrelimQC Preliminary QC (LC-MS + 1H-NMR) Raw->PrelimQC Purification Prep-HPLC Purification (Reverse Phase) PrelimQC->Purification Confirm Structure Drying Lyophilization (Remove Solvents) Purification->Drying FullChar Full Characterization (The 'Qualified' Step) Drying->FullChar Tests 1. qNMR (Potency) 2. KF (Water) 3. GC-HS (Solvents) 4. HPLC (Purity) FullChar->Tests Decision Does Mass Balance Match >98%? Tests->Decision Fail Reject / Re-Purify Decision->Fail No Pass Release as Qualified Standard Decision->Pass Yes

Figure 1: Decision tree for qualifying the methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate standard. Note the critical "Mass Balance" check involving qNMR and KF.

Strategic Recommendations

  • For Method Development: Always start with a Qualified Analytical Standard . If one is unavailable, purchase the Reagent Grade and perform a Quantitative NMR (qNMR) assay using an internal standard (e.g., Maleic Acid) to establish the true weight-based potency.

  • Storage: This ester is prone to hydrolysis. Store the standard at -20°C under argon. Desiccate before opening to prevent condensation-induced hydrolysis (formation of the Free Acid impurity at RT 4.2 min).

  • Check the Counter-ion: Always request the specific stoichiometry (e.g., x 2HCl) from the vendor. If unknown, the molecular weight used for calculations will be incorrect, biasing all downstream data.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate - Compound Summary. National Library of Medicine.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Sigma-Aldrich (Merck). Analytical Standards vs. Certified Reference Materials: What is the Difference?

  • Agilent Technologies. Separation of Amino Acid Derivatives using ZORBAX Eclipse Plus C18. Application Note.

Sources

Spectroscopic Characterization of Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate is a critical chiral building block, often employed as a precursor for non-canonical amino acids in peptidomimetics or as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its value lies in the orthogonality of its functional groups: the amine/ester terminus allows for peptide coupling, while the 2-bromo-pyridine moiety serves as a site for late-stage diversification.

This guide provides a rigorous framework for characterizing this molecule, specifically distinguishing it from its non-halogenated analog, Methyl 2-amino-3-(pyridin-4-yl)propanoate . The presence of the bromine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape and symmetry of the molecule, creating distinct spectroscopic signatures in NMR and MS.

Characterization Workflow

The following decision tree outlines the logical flow for validating the identity of the target molecule.

CharacterizationWorkflow Start Crude Product UPLC UPLC-MS Screening (Isotope Pattern) Start->UPLC Purity Purity > 95%? UPLC->Purity NMR 1H-NMR Profiling (Symmetry Check) Purity->NMR Yes Repurify Flash Chromatography Purity->Repurify No Carbon 13C-NMR (C-Br Shift) NMR->Carbon Final Validated Lot Carbon->Final Repurify->UPLC

Figure 1: Step-wise analytical workflow for validating Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate.

Comparative Analysis: Target vs. Analog

To ensure structural integrity, we compare the target against its most likely impurity or starting material substitute: the non-brominated Methyl 2-amino-3-(pyridin-4-yl)propanoate .

FeatureTarget Molecule (Brominated)Alternative (Non-Brominated)Differentiation Key
Formula C

H

BrN

O

C

H

N

O

Mass difference ~79 Da
Molecular Weight 259.10 g/mol 180.20 g/mol Monoisotopic Mass
Ring Symmetry Asymmetric (C1 point group)Symmetric (C2v local symmetry)NMR Multiplicity
Aromatic Protons 3 Distinct Signals (1s, 1d, 1d)2 Distinct Signals (AA'XX' system)Loss of symmetry
MS Isotope Pattern 1:1 Doublet (

Br/

Br)
Singlet (M+H only)The "Smoking Gun"

Nuclear Magnetic Resonance (NMR) Profiling[1]

H-NMR Interpretation (400 MHz, DMSO-d )

The defining feature of the target molecule is the breakdown of symmetry in the pyridine ring due to the bromine substitution at position 2.

Predicted Chemical Shifts & Assignments:

  • Pyridine Ring (The Fingerprint Region):

    • 
       8.35 ppm (d, 
      
      
      
      Hz, 1H, H-6):
      The proton adjacent to the nitrogen is the most deshielded. It appears as a doublet due to coupling with H-5.
    • 
       7.65 ppm (s, 1H, H-3):  The proton between the bromine and the alkyl chain. It appears as a singlet (or finely split doublet) because it has no adjacent protons for strong ortho-coupling. This signal is absent in the non-brominated analog. 
      
    • 
       7.25 ppm (d, 
      
      
      
      Hz, 1H, H-5):
      The proton adjacent to H-6.
  • Aliphatic Chain (ABX System):

    • 
       3.85 ppm (t/dd, 1H, 
      
      
      
      -CH):
      The chiral center proton.
    • 
       3.10 – 3.25 ppm (m, 2H, 
      
      
      
      -CH
      
      
      ):
      Diastereotopic protons linking the ring to the chiral center.
  • Methyl Ester:

    • 
       3.65 ppm (s, 3H, O-CH
      
      
      
      ):
      A sharp singlet characteristic of methyl esters.

Critical Comparison:

  • Target: Shows three distinct aromatic signals.

  • Alternative: Shows two sets of aromatic signals (two doublets integrating to 2H each) due to the symmetry of the 4-substituted pyridine.

C-NMR Highlights
  • C-Br Carbon (

    
     ~142 ppm):  The carbon bearing the bromine will show a distinct shift compared to the C-H carbon in the analog.
    
  • Carbonyl (

    
     ~170 ppm):  Confirms the ester functionality.
    

Mass Spectrometry (MS) & Purity Analysis

Mass spectrometry provides the most rapid confirmation of the bromine incorporation.

Isotopic Signature

Bromine exists naturally as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This results in a distinctive "M" and "M+2" peak pattern of nearly equal intensity.
  • Target [M+H]

    
    :  Two peaks at 259.0  and 261.0  m/z (1:1 ratio).
    
  • Alternative [M+H]

    
    :  Single peak at 181.1  m/z.
    
Fragmentation Pathway

Understanding the fragmentation aids in confirming the core structure during LC-MS/MS analysis.

Fragmentation Parent Parent Ion [M+H]+ m/z 259/261 LossOMe Loss of OMe (-31) Acylium Ion Parent->LossOMe - CH3OH LossNH3 Loss of NH3 (-17) Imine/Alkene Parent->LossNH3 - NH3 Pyridyl Pyridyl-CH2 Carbocation Characteristic Fragment LossOMe->Pyridyl Cleavage

Figure 2: Predicted ESI(+) fragmentation pathway for structural confirmation.

Experimental Protocols

Protocol A: High-Resolution NMR Preparation

To ensure sharp peaks and accurate integration for purity calculation.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . The free amine or salt form is often more soluble in DMSO, and it prevents exchange broadening of the amine protons (if visible).
  • Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with salt forms), filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts.

  • Acquisition: Run at least 64 scans to resolve the small satellites of the pyridine ring.

Protocol B: UPLC-MS Purity Check

Standardized method for rapid screening.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and ESI(+) MS.

  • Pass Criteria:

    • Single UV peak >95% area.

    • MS spectrum under the main peak must show the 1:1 bromine isotope doublet.

Stability & Handling Insights

  • Light Sensitivity: Brominated pyridines can be light-sensitive. Store the solid in amber vials.

  • Racemization Risk: As an amino acid ester, the

    
    -proton is acidic. Avoid prolonged exposure to strong bases (e.g., Et
    
    
    
    N, NaOH) in protic solvents, which can lead to racemization of the chiral center [1].
  • Hygroscopicity: If isolated as a hydrochloride or hydrobromide salt, the compound will be hygroscopic. Store under nitrogen or argon.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Spectroscopic properties of pyridine derivatives).

  • PubChem Database. (n.d.). Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate. National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

A Senior Application Scientist's Guide to Selecting Methyl vs. Ethyl Ester Protecting Groups for Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and synthetic chemists, the judicious selection of a protecting group is a critical decision that can dictate the success of a synthetic route. This is particularly true when working with heteroaromatic systems like pyridine, a common scaffold in pharmaceuticals. Carboxylic acid functionalities on a pyridine ring often require protection to prevent unwanted reactions with basic or nucleophilic reagents.[1] Among the simplest and most common choices are methyl and ethyl esters.

This guide provides an in-depth comparison of these two protecting groups in the context of pyridine analogs, moving beyond simple textbook definitions to explore the nuanced, field-proven insights that guide expert decision-making. We will examine their synthesis, relative stability, deprotection strategies, and implications for prodrug design, supported by experimental frameworks.

The Strategic Role of Ester Protection

In a multi-step synthesis, a protecting group serves as a temporary modification to mask a reactive functional group. For a pyridine carboxylic acid, the acidic proton can interfere with a wide range of reagents, such as organometallics, while the carboxylate can be a competing nucleophile. The ideal protecting group strategy involves three key phases: efficient introduction, stability during intermediate steps, and selective, high-yield removal.[1][2]

G cluster_0 Protecting Group Strategy A Pyridine Carboxylic Acid (Starting Material) B Esterification (Protection) A->B Introduce PG C Protected Pyridine Ester B->C D Intermediate Synthetic Steps (e.g., Cross-Coupling, Reduction) C->D PG must be stable E Deprotection (Hydrolysis) D->E Remove PG F Final Product E->F DecisionTree A What is the primary application? B Multi-step Synthesis A->B Synthesis C Prodrug Design A->C Bio-application D Are mild basic conditions used in later steps? B->D E Will S-N-2 deprotection (e.g., LiI) be used? B->E F Is rapid enzymatic activation required? C->F G Consider Ethyl Ester (Higher Stability) D->G Yes H Consider Methyl Ester (Faster Cleavage) D->H No E->H No I Methyl Ester is Preferred E->I Yes F->I Yes J Ethyl Ester may offer slower, sustained release F->J No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.